Product packaging for Sligkv-NH2(Cat. No.:CAS No. 190383-13-2)

Sligkv-NH2

Cat. No.: B549683
CAS No.: 190383-13-2
M. Wt: 614.8 g/mol
InChI Key: HOWDUIVVWDUEED-WAUHAFJUSA-N
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Description

Protease-activated receptor 2 (PAR2) agonist (Ki = 9.64 μM and IC50 = 10.4 μM). Tethered ligand of PAR2. Proteolysis of this extracellular domain results in self-activation of this G protein-coupled receptor. Involved in cellular homeostasis and pathology.>sn-1-Biotin-Labeled Monolysocardiolipin (Biotin-monolysocardiolipin) can be used in microplate and bead-based assays and affinity experiments. Cardiolipin (CL) is an important component inprokaryotic and in eukaryotic inner mitochondrial membranes. In humans, CL is made by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphate-diacylglycerol. Monolysocardiolipin is an intermediate in CL remodeling, and acetyl transferase tafazzin mutations impairing linoleic acid transfer to MCL are considered the main reason of Barth syndrome. Autoantibodies to CL have been found in patients with anti-phospholipid syndrome and lupus.>Protease-Activated Receptor-2, amide (SLIGKV-NH2) is a highly potent protease-activated receptor-2 (PAR2) activating peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₈H₅₄N₈O₇ B549683 Sligkv-NH2 CAS No. 190383-13-2

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWDUIVVWDUEED-WAUHAFJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440595
Record name SLIGKV-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190383-13-2
Record name SLIGKV-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Agonist Sligkv-NH2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR2 and the subsequent intracellular signaling cascades. It is intended to serve as a technical resource, offering insights into the experimental methodologies used to elucidate its function and presenting key quantitative data for comparative analysis.

Core Mechanism of Action: Mimicking the Tethered Ligand

The activation of PAR2 is a unique process initiated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase. This cleavage unmasks a new N-terminal sequence, SLIGKV- in humans, which then acts as a "tethered ligand," binding to the extracellular loops of the receptor to induce a conformational change and initiate downstream signaling.[1][2]

This compound, with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val-NH2, is a synthetic peptide that corresponds to this newly exposed tethered ligand.[1] It can directly bind to and activate PAR2 without the need for prior enzymatic cleavage, making it a valuable tool for studying the physiological and pathological roles of PAR2 activation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound and related PAR2 agonists.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 9.64 μMNot specified[3]
Inhibitory Concentration (IC50) 10.4 μMNot specified[3]

Table 1: Binding Affinity and Potency of this compound for PAR2.

AgonistEC50 (Ca2+ Mobilization)Cell LineReference
SLIGRL-NH2-16HBE14o-[4]
2-f-LIGRLO-NH2-16HBE14o-[4]
2-at-LIGRL-NH2-16HBE14o-[4]
6-an-LIGRL-NH2-16HBE14o-[4]

Table 2: Comparative Potency of PAR2 Agonists in Calcium Mobilization Assays. (Note: Specific EC50 values for this compound were not found in the provided search results, but the table structure is provided for future data integration).

Signaling Pathways Activated by this compound

Upon binding to PAR2, this compound initiates a cascade of intracellular signaling events, primarily through the coupling of the receptor to heterotrimeric G-proteins of the Gq/11 family.[4] This leads to the activation of several key downstream pathways.

Gq/11 - Phospholipase C - Calcium Mobilization Pathway

The canonical signaling pathway activated by this compound involves the Gq/11 G-protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.[4][5] This calcium signal is a crucial second messenger that mediates a wide range of cellular responses.

Gq_PLC_Ca_Pathway Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Binds to Gq11 Gq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca2+ Release ER->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Gq/11-PLC-Calcium Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of PAR2 by this compound also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[3][4] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK1/2 is often mediated by G-protein-dependent and β-arrestin-dependent mechanisms.

MAPK_Pathway Sligkv This compound PAR2 PAR2 Sligkv->PAR2 GPCR_Kinase GPCR Kinase PAR2->GPCR_Kinase Activates b_Arrestin β-Arrestin PAR2->b_Arrestin Recruits GPCR_Kinase->PAR2 Phosphorylates Ras_Raf Ras/Raf b_Arrestin->Ras_Raf Activates MEK MEK1/2 Ras_Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

MAPK/ERK Signaling Pathway
Nuclear Factor-kappa B (NF-κB) Pathway

The activation of PAR2 by this compound has been shown to induce the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and immunity.[1] The canonical NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

NFkB_Pathway cluster_nucleus Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Signaling_Intermediates Signaling Intermediates PAR2->Signaling_Intermediates IKK_complex IKK Complex Signaling_Intermediates->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK_complex NFkB_IkB->NFkB Releases Gene_Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Gene_Transcription Activates

NF-κB Signaling Pathway

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is a generalized procedure for measuring changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent plate reader.

Materials:

  • PAR2-expressing cells (e.g., HEK293, 16HBE14o-)

  • Black, clear-bottom 96-well microplates

  • Cell culture medium

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS-HEPES)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed PAR2-expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM or Fura-2 AM in HBSS-HEPES buffer. The final concentration of the dye is typically 2-5 µM.

    • Add Pluronic F-127 (final concentration ~0.02%) to the dye solution to aid in dye dispersion.

    • Aspirate the culture medium from the cells and wash once with HBSS-HEPES.

    • Add 100 µL of the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with HBSS-HEPES to remove extracellular dye. Add 100 µL of HBSS-HEPES to each well.

  • Agonist Preparation: Prepare serial dilutions of this compound in HBSS-HEPES in a separate 96-well plate at a concentration 5-10 times the final desired concentration.

  • Fluorescence Measurement:

    • Place both the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the this compound solution from the agonist plate into the cell plate.

    • Immediately begin recording the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound and plot the dose-response curve to calculate the EC50 value.

Calcium_Assay_Workflow Start Start Seed_Cells Seed PAR2-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Dye_Loading Load cells with calcium indicator dye Incubate_Overnight->Dye_Loading Wash_Cells Wash cells to remove extracellular dye Dye_Loading->Wash_Cells Measure_Fluorescence Measure fluorescence in plate reader Wash_Cells->Measure_Fluorescence Prepare_Agonist Prepare this compound serial dilutions Inject_Agonist Inject this compound Prepare_Agonist->Inject_Agonist Establish_Baseline Establish baseline Measure_Fluorescence->Establish_Baseline Establish_Baseline->Inject_Agonist Record_Signal Record fluorescence signal Inject_Agonist->Record_Signal Analyze_Data Analyze data and calculate EC50 Record_Signal->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow
ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 in response to this compound stimulation via Western blotting.

Materials:

  • PAR2-expressing cells

  • 6-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation:

    • Seed PAR2-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.

  • This compound Stimulation: Treat the cells with various concentrations of this compound for a specified time course (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis:

    • After stimulation, place the plates on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK to total ERK.

NF-κB Reporter Assay (Luciferase Assay)

This protocol describes a method to measure NF-κB activation using a luciferase reporter gene assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • 96-well opaque, flat-bottom plates

  • This compound stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • This compound Stimulation: Treat the transfected cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer the cell lysates to an opaque 96-well plate.

    • Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

    • Add the Stop & Glo® reagent (which quenches the firefly luciferase activity and contains the substrate for Renilla luciferase) to each well and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. The fold increase in normalized luciferase activity in this compound-treated cells compared to untreated cells represents the level of NF-κB activation.

Conclusion

This compound is a potent and selective agonist of PAR2 that initiates a complex network of intracellular signaling pathways, primarily through Gq/11 coupling, leading to calcium mobilization, MAPK activation, and NF-κB-dependent gene transcription. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and its potential therapeutic applications in various physiological and pathological contexts. The quantitative data and pathway visualizations serve as a valuable resource for researchers in the field of GPCR signaling and drug development.

References

Sligkv-NH2 as a PAR2 Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptors (PARs) are a unique subclass of G-protein-coupled receptors (GPCRs) activated through proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage event unmasks a new N-terminal sequence, known as a "tethered ligand," which binds intramolecularly to the receptor's second extracellular loop, initiating downstream signaling cascades.[3][4][5] Protease-Activated Receptor 2 (PAR2) is a key member of this family, implicated in a wide range of physiological and pathological processes, including inflammation, pain, cancer, and metabolic diseases.[2][6][7]

The synthetic hexapeptide Sligkv-NH2 (Ser-Leu-Ile-Gly-Lys-Val-amide) is a potent and selective agonist for human PAR2.[1][4] It corresponds to the tethered ligand sequence exposed by the action of proteases like trypsin and tryptase on human PAR2.[4][5] Unlike endogenous activation, this compound can directly activate the receptor without the need for prior enzymatic cleavage, making it an invaluable pharmacological tool for elucidating the specific roles and signaling mechanisms of PAR2 in various biological systems.[1][2]

Mechanism of Action

The canonical activation of PAR2 involves serine proteases cleaving the receptor's N-terminal domain.[3] This action reveals the tethered ligand sequence, SLIGKV- in humans and SLIGRL- in rodents, which functions as a self-activating agonist.[3][4][7]

This compound is a synthetic mimetic of this human tethered ligand.[1] By binding directly to the orthosteric site on PAR2, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[6][8] This direct mechanism allows for the targeted study of PAR2 signaling, bypassing the often pleiotropic effects of the proteases themselves. The C-terminal amidation of the peptide enhances its binding affinity and potency compared to its free carboxyl counterpart (Sligkv-OH).[3][9]

Signaling Pathways

PAR2 activation by this compound initiates a complex and diverse array of intracellular signaling events. The receptor exhibits promiscuous coupling to several G-protein subfamilies and can also signal through G-protein-independent pathways involving β-arrestins.[10][11]

G-Protein-Coupled Signaling
  • Gαq/11 Pathway: This is a primary signaling axis for PAR2. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[12] This rapid increase in intracellular calcium is a hallmark of PAR2 activation and a common readout in functional assays.

  • Gαi/o Pathway: PAR2 can couple to inhibitory G-proteins of the Gαi/o family, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[10][11] This pathway is critical in regulating cell morphology, migration, and cytoskeletal rearrangements.

  • MAPK/ERK Pathway: A major downstream consequence of PAR2 activation is the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), particularly ERK1/2.[13][14] This can be initiated through various upstream effectors, including G-protein-dependent activation of protein kinase C (PKC) or receptor tyrosine kinases, and G-protein-independent signaling via β-arrestins.

G-Protein-Independent Signaling

  • β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, PAR2 recruits β-arrestins.[10] This process is crucial for receptor desensitization and internalization. Furthermore, β-arrestins can act as signal transducers themselves, scaffolding other signaling proteins and initiating distinct waves of signaling, including aspects of ERK activation.[10]

PAR2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_proteins cluster_effectors cluster_signaling Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Binds & Activates Gq Gαq/11 PAR2->Gq Gi Gαi/o PAR2->Gi G1213 Gα12/13 PAR2->G1213 betaArrestin β-Arrestin PAR2->betaArrestin GRK Phos. PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA G1213->RhoA Ca ↑ [Ca²⁺]i PLC->Ca IP3 cAMP ↓ cAMP AC->cAMP ERK p-ERK1/2 RhoA->ERK ... betaArrestin->ERK Scaffolding Desensitization Receptor Desensitization betaArrestin->Desensitization Ca->ERK PKC

Caption: PAR2 signaling pathways activated by this compound.

Quantitative Data

The potency and binding affinity of this compound have been characterized in various assay systems. It is a moderately potent agonist, with activity typically observed in the low to mid-micromolar range. For comparison, data for related PAR2 activating peptides are also included.

AgonistParameterValue (μM)Assay System / Cell LineReference(s)
This compound Ki 9.64 Competition binding[2][4][15]
IC50 10.4 Functional assays[2][4][13][15]
EC50 ~3.0 Intracellular Ca²⁺ release (CHO-hPAR2 cells)[16]
Sligkv-OHIC50171Competition binding (HCT-15 cells)[3]
SLIGRL-NH2EC50~5.9Calcium mobilization[17]
2-furoyl-LIGRLO-NH2EC50~0.21Calcium mobilization[7]

Experimental Protocols

Standardized experimental protocols are essential for generating reproducible data on PAR2 agonist activity. Below are methodologies for key in vitro assays used to characterize the function of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture PAR2- expressing cells Seeding 2. Seed cells in microplate CellCulture->Seeding Treatment 3. Treat with This compound Seeding->Treatment Measurement 4. Measure specific signaling event Treatment->Measurement Plotting 5. Plot response vs. concentration Measurement->Plotting Calculation 6. Calculate EC50/IC50 Plotting->Calculation

Caption: General workflow for in-vitro PAR2 agonist testing.
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following PAR2 activation, a hallmark of Gq protein coupling.[12]

  • Cell Seeding: Seed PAR2-expressing cells (e.g., HEK-293, CHO, or endogenous lines like HCT-15) into a black, clear-bottom 96-well or 384-well microplate to achieve a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: Aspirate the culture medium. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification.[12]

  • Agonist Preparation: Prepare serial dilutions of this compound in the assay buffer at a concentration 5-10 times the final desired concentration in a separate plate.

  • Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Program the instrument to automatically add the this compound dilutions to the cell plate.

  • Data Acquisition: Immediately following agonist addition, continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the full kinetic response.[12]

  • Data Analysis: Determine the peak fluorescence intensity (or ratio for ratiometric dyes) for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2.[17]

  • Cell Culture: Grow PAR2-expressing cells in 6-well or 12-well plates until they reach 80-90% confluency. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK activation.

  • Agonist Stimulation: Treat cells with varying concentrations of this compound for a predetermined time (typically 5-15 minutes for peak ERK phosphorylation). Include a vehicle control.

  • Cell Lysis: Immediately aspirate the medium and wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor regulation and signaling.[17]

  • Assay Principle: Utilize a system where β-arrestin recruitment generates a detectable signal, such as Bioluminescence Resonance Energy Transfer (BRET) or an enzyme complementation assay (e.g., PathHunter).

  • Cell Transfection (for BRET): Co-transfect cells (e.g., HEK-293) with plasmids encoding PAR2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., YFP).

  • Cell Seeding: Seed the transfected or engineered stable cells into a white, clear-bottom 96-well plate.

  • Agonist Stimulation: Add varying concentrations of this compound to the cells.

  • Signal Detection:

    • For BRET, add the luciferase substrate (e.g., coelenterazine h).

    • Measure the light emission at two specific wavelengths corresponding to the donor and acceptor.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to determine the EC50 for β-arrestin recruitment.

References

Sligkv-NH2: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide agonist of Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Its sequence, Ser-Leu-Ile-Gly-Lys-Val-NH2, mimics the tethered ligand exposed upon proteolytic cleavage of the N-terminus of the human PAR2 receptor.[1][2] As a research tool, this compound allows for the specific activation of PAR2, enabling the elucidation of its complex and often cell-type-specific downstream signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways of this compound

Activation of PAR2 by this compound initiates a cascade of intracellular events through the coupling to various heterotrimeric G proteins, primarily Gq/11, G12/13, and to a lesser extent, Gi/o.[3][4] This engagement leads to the activation of multiple downstream effector molecules and the initiation of distinct signaling pathways, including intracellular calcium mobilization, activation of the mitogen-activated protein kinase (MAPK) cascade, and modulation of nuclear factor-kappa B (NF-κB) activity.

Gq/11-Mediated Calcium Mobilization

The canonical signaling pathway initiated by this compound involves the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6] This rapid increase in intracellular calcium concentration is a hallmark of PAR2 activation and can be readily measured to assess receptor activity.[3][6][7]

Gq_Pathway Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Gq Gαq/11 PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca Ca2+ ER->Ca releases

Gq/11-mediated calcium mobilization pathway.
MAPK/ERK Pathway Activation

This compound-induced PAR2 activation is a potent trigger of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5][6] This activation can occur through multiple mechanisms:

  • Gq/11-DAG-PKC Axis: Diacylglycerol (DAG) produced from PLC-mediated PIP2 hydrolysis can activate Protein Kinase C (PKC). PKC, in turn, can phosphorylate and activate downstream kinases, including Raf, which initiates the MAPK cascade (Raf-MEK-ERK).

  • G12/13-RhoA Axis: PAR2 can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK).[3] This pathway has been shown to contribute to ERK activation.[8]

  • β-Arrestin Scaffolding: Upon agonist binding, PAR2 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can act as scaffolds, bringing components of the MAPK cascade into close proximity, thereby facilitating their activation.[4][8]

The activation of ERK1/2 leads to the phosphorylation of numerous cytosolic and nuclear substrates, culminating in the regulation of gene expression related to cell proliferation, differentiation, and inflammation.[9]

MAPK_Pathway cluster_gq Gq/11 Pathway cluster_g12 G12/13 Pathway cluster_arrestin β-Arrestin Pathway DAG DAG PKC PKC DAG->PKC Raf Raf PKC->Raf G1213 Gα12/13 RhoA RhoA G1213->RhoA RhoA->Raf GRK GRK PAR2_P P-PAR2 GRK->PAR2_P BArr β-Arrestin BArr->Raf PAR2_P->BArr PAR2 PAR2 PAR2->DAG PAR2->G1213 PAR2->GRK Sligkv This compound Sligkv->PAR2 MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription NFkB_Pathway Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Gq Gαq/11 PAR2->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC IKK IKK Complex PKC->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Transcription Inflammatory Gene Transcription Nucleus->Transcription Calcium_Workflow A Seed cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-3 AM) A->B C Wash cells to remove extracellular dye B->C D Acquire baseline fluorescence reading C->D E Add this compound (or other agonist) D->E F Measure fluorescence change over time E->F G Data analysis: Calculate peak response and EC50 values F->G ERK_Workflow A Starve cells to reduce basal ERK activation B Treat cells with this compound for various times/concentrations A->B C Lyse cells and collect protein extracts B->C D Determine protein concentration C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane (e.g., PVDF) E->F G Probe with primary antibodies (anti-phospho-ERK and anti-total-ERK) F->G H Incubate with secondary -HRP conjugated antibody G->H I Detect signal using chemiluminescence H->I J Quantify band intensity and normalize p-ERK to total ERK I->J

References

In Vitro Effects of Sligkv-NH2 on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of the synthetic peptide Sligkv-NH2, a well-established agonist of the Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data from various cell line studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative effects of this compound on different cell lines as reported in the scientific literature.

Table 1: Receptor Binding and Potency of this compound

ParameterValueCell Line/SystemNotes
IC5010.4 µMNot specifiedRepresents the concentration required to inhibit 50% of a biological process.[1][2]
Ki9.64 µMNot specifiedRepresents the inhibition constant, indicating the binding affinity to PAR2.[2]

Table 2: Effects of this compound on Cellular Responses

Cell LineEffect MeasuredThis compound ConcentrationQuantitative Result
Human Bronchial Epithelial CellsMucin Secretion100 µM and 1000 µMWeak but statistically significant increase after 30 minutes.[1]
Human Hepatoma CellsProliferationNot specifiedStimulation of growth.[1]
Normal Human Epidermal Keratinocytes (NHEK)IL-8 Production100 µMSignificant increase in IL-8 production.[3][4]
Normal Human Epidermal Keratinocytes (NHEK)PhagocytosisNot specifiedIncreased ability to ingest fluorescently labeled microspheres and E. coli.[5]
Human Primary Bronchial Fibroblasts (HPBFs)IL-8 and G-CSF mRNANot specifiedUpregulation of mRNA expression.[6]
Human Primary Bronchial Fibroblasts (HPBFs)VCAM-1 ExpressionNot specifiedIncrease in cell surface expression at 12 hours.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Proliferation Assay (e.g., MTT Assay)

This protocol is fundamental for determining the cytotoxic or proliferative effects of this compound and for calculating IC50 values.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot the results against the this compound concentration to determine the IC50 value.

Mucin Secretion Assay (ELISA-based)

This protocol is used to quantify the amount of mucin secreted by cells in response to this compound.

  • Cell Culture and Treatment: Culture cells (e.g., human bronchial epithelial cells) until they are well-differentiated. Wash the cells and incubate with varying concentrations of this compound for a specified time (e.g., 30 minutes).

  • Sample Collection: Collect the apical supernatant containing the secreted mucins.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with the collected supernatant and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Add a primary antibody specific for a mucin protein (e.g., MUC5AC) and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm. A standard curve using purified mucin can be used for quantification.

Interleukin-8 (IL-8) Quantification (ELISA)

This protocol measures the concentration of the pro-inflammatory cytokine IL-8 released by cells.

  • Cell Culture and Stimulation: Seed cells (e.g., NHEK) in a 24-well plate. Once confluent, treat the cells with this compound at various concentrations for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Use a commercially available IL-8 ELISA kit and follow the manufacturer's instructions. This typically involves:

    • Adding the collected supernatants to an antibody-pre-coated plate.

    • Incubating with a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate for color development.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of IL-8 in the samples by comparing the absorbance values to a standard curve generated with recombinant IL-8.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are provided below using Graphviz (DOT language).

This compound Activated PAR2 Signaling Pathway

PAR2_Signaling Sligkv This compound PAR2 PAR2 Receptor Sligkv->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Ca2->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Cellular_Response Cellular Responses (Proliferation, Inflammation) MAPK_Cascade->Cellular_Response Leads to

Caption: PAR2 signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow cluster_assays Functional & Mechanistic Assays start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability/ Proliferation Assay (e.g., MTT) treatment->viability functional Functional Assays (e.g., Mucin Secretion, Cytokine ELISA) treatment->functional signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK, Calcium Imaging) treatment->signaling data_analysis Data Collection & Statistical Analysis viability->data_analysis functional->data_analysis signaling->data_analysis interpretation Interpretation of Results & Conclusion data_analysis->interpretation end End interpretation->end

Caption: General workflow for studying this compound in vitro.

This guide serves as a foundational resource for researchers investigating the in vitro effects of this compound. The provided data, protocols, and diagrams are intended to facilitate experimental design and data interpretation in the context of PAR2-mediated cellular processes.

References

An In-Depth Technical Guide to the Role of Sligkv-NH2 in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sligkv-NH2, a synthetic peptide crucial for the study of inflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and illustrate critical pathways and workflows.

Introduction: Understanding this compound

This compound is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that functions as a potent and selective agonist for Protease-Activated Receptor 2 (PAR2).[1] PAR2 is a G-protein-coupled receptor (GPCR) that plays a significant role in the pathogenesis of numerous inflammatory and autoimmune disorders.[1]

In the body, PAR2 is typically activated when proteases, such as trypsin or mast cell tryptase, cleave a specific site on the receptor's N-terminus.[2][3][4] This cleavage unmasks a new N-terminal sequence, SLIGKV- in humans, which then acts as a "tethered ligand," binding to the receptor to initiate signaling.[2][3][4] this compound mimics this endogenous tethered ligand, allowing researchers to activate PAR2 directly and study its downstream effects without the need for enzymatic cleavage.[1] This makes it an invaluable tool for dissecting the complex role of PAR2 in inflammation.[2]

Mechanism of Action: The PAR2 Signaling Cascade

Activation of PAR2 by this compound initiates a complex network of intracellular signaling pathways. As a GPCR, PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gαi, and Gα12/13, and can also signal independently of G-proteins through β-arrestin recruitment.[5]

The primary and most studied pathway involves Gαq coupling, which leads to:

  • Phospholipase C (PLC) activation: This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium (Ca2+) Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5]

  • Protein Kinase C (PKC) Activation: Both elevated Ca2+ and DAG activate PKC.

These initial events trigger further downstream cascades, including the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] NF-κB activation is a pivotal step, as it regulates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 G_protein Gαq/11 PAR2->G_protein Activation PLC PLC G_protein->PLC Activates Ca_release ↑ [Ca2+]i PLC->Ca_release via IP3 Sligkv This compound Sligkv->PAR2 Binds & Activates ERK ERK1/2 Phosphorylation Ca_release->ERK NFkB_active NF-κB ERK->NFkB_active NFkB_complex IκB-NF-κB NFkB_complex->NFkB_active IκB Degradation Gene_transcription Gene Transcription NFkB_active->Gene_transcription Inflammatory_mediators Pro-inflammatory Genes (IL-8, G-CSF, VCAM-1, COX-2) Gene_transcription->Inflammatory_mediators

Caption: PAR2 signaling cascade initiated by this compound.

Quantitative Data on this compound Activity

The potency of this compound and related peptides has been quantified in various cellular assays. These values are critical for designing experiments and comparing the activity of different PAR2 modulators.

CompoundAssay TypeCell Line / SystemParameterValueReference
This compound Receptor BindingHuman PAR2Ki9.64 μM,[7]
This compound Functional AssayHuman PAR2IC5010.4 μM,[8],[7]
SLIGKV-OH Radioligand DisplacementHCT-15 cellsIC50171 μM[2]
2-furoyl-LIGRL-NH2 Radioligand DisplacementHCT-15 cellsIC501.10 μM[2]
SLIGKV-OH Radioligand DisplacementNCTC2544-PAR2 cellsKi35.6 μM[2]
2-furoyl-LIGRL-NH2 Radioligand DisplacementNCTC2544-PAR2 cellsKi0.119 μM[2]

Ki (Inhibitor Constant) and IC50 (Half-maximal Inhibitory Concentration) values indicate the concentration of the peptide required to achieve 50% of its maximal effect or binding.

Detailed Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound in inflammation research.

Cell Culture and Treatment
  • Cell Lines: Human Primary Bronchial Fibroblasts (HPBFs) or other PAR2-expressing cell lines (e.g., HCT-15, NCTC2544-PAR2) are commonly used.[2][9]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Preparation: Dissolve this compound powder in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mg/ml). Store stock solutions at -20°C or -80°C as recommended.[10]

  • Treatment: When cells reach 70-80% confluency, replace the culture medium with serum-free medium for a period of serum starvation (e.g., 12-24 hours) to reduce basal signaling.

  • Stimulation: Add this compound diluted in serum-free media to the cells at the desired final concentrations (typically in the μM range). Incubate for the specified time depending on the downstream assay (e.g., minutes for calcium signaling, hours for gene expression).

Intracellular Calcium (Ca2+) Mobilization Assay
  • Cell Plating: Plate PAR2-expressing cells onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope equipped for live-cell imaging.

  • Agonist Addition: Add this compound at various concentrations to the wells.

  • Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

  • Data Analysis: Calculate the peak fluorescence response relative to the baseline to determine the dose-dependent effect of this compound and calculate the EC50 value.[11]

Gene Expression Analysis by RT-PCR
  • Cell Treatment: Treat cells with this compound for a specified period (e.g., 4-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., IL8, CSF3 for G-CSF, VCAM1, PTGS2 for COX-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Quantify the relative change in gene expression using the ΔΔCt method. The results will show the upregulation or downregulation of target genes in response to this compound.[9]

In Vivo Arthritis Model
  • Animals: Use wild-type mice for the experiment. A PAR2 knockout (PAR-2–/–) mouse strain serves as a crucial negative control to confirm the specificity of the response.[12]

  • Agonist Preparation: Dissolve this compound or a related agonist (e.g., ASKH95) in a sterile vehicle suitable for injection (e.g., saline).

  • Intra-Articular Injection: Anesthetize the mice and administer a single intra-articular injection of the PAR2 agonist (e.g., 100 µg) directly into the knee joint.[12] Inject a control group with the vehicle alone.

  • Inflammation Assessment: Measure the joint diameter using digital calipers at baseline and at various time points post-injection (e.g., 4, 24, 48, 72 hours).[12] An increase in joint diameter indicates swelling and inflammation.

  • Histological Analysis: At the end of the experiment, euthanize the animals and collect the joint tissue for histological analysis to assess cellular infiltration and tissue damage.

Experimental_Workflow cluster_assays 4. Downstream Assays cluster_outputs 5. Data Output start Start: PAR2-expressing Cells culture 1. Cell Culture & Plating start->culture serum_starve 2. Serum Starvation (12-24h) culture->serum_starve treatment 3. Treatment with this compound serum_starve->treatment ca_imaging Calcium Imaging (Minutes) treatment->ca_imaging Short Incubation rna_extraction RNA Extraction (Hours) treatment->rna_extraction Long Incubation protein_analysis Protein Analysis (Hours) treatment->protein_analysis Long Incubation ca_data EC50 Values ca_imaging->ca_data qpcr RT-qPCR rna_extraction->qpcr elisa ELISA / Western Blot protein_analysis->elisa gene_data Relative Gene Expression qpcr->gene_data protein_data Cytokine/Protein Levels elisa->protein_data

Caption: A typical experimental workflow for in vitro studies.

Conclusion

This compound is an indispensable synthetic agonist for probing the function of PAR2. Its ability to specifically activate the receptor has allowed researchers to confirm the pro-inflammatory role of PAR2 in a multitude of cell types and disease models. Activation by this compound has been shown to upregulate key inflammatory mediators such as IL-8, G-CSF, and VCAM-1, and to induce inflammatory responses in vivo.[9] The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a robust framework for scientists investigating PAR2-mediated inflammation and exploring this pathway as a potential therapeutic target for drug development.

References

Unveiling the Function of PAR2: A Technical Guide to a Sligkv-NH2-Centered Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for elucidating the function of Protease-Activated Receptor 2 (PAR2) using the specific agonist Sligkv-NH2. This document details the core principles of PAR2 activation, summarizes key quantitative data, provides detailed experimental protocols for functional assays, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction to PAR2 and the Agonist this compound

This compound is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR2.[6][7] As a potent and specific agonist, this compound allows for the direct and controlled activation of PAR2 without the need for proteolytic enzymes, making it an invaluable tool for studying the receptor's function and downstream signaling pathways.[8][9]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating PAR2 have been quantified across various in vitro assays. The following table summarizes key parameters, providing a comparative overview for experimental design.

ParameterValueAssayCell LineReference
Ki 9.64 μMRadioligand BindingNot Specified[6]
IC50 10.4 μMNot SpecifiedNot Specified[6][10]
EC50 (Calcium Mobilization) ~10-100 μM (estimated range)Calcium MobilizationVarious[11]
EC50 (ERK Phosphorylation) ~2.5-5 µMWestern Blot16HBE14o-[12]
EC50 (β-Arrestin Recruitment) Micromolar range (agonist-dependent)BRET/FRETHEK293[5]

Note: EC50 values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions. The data presented should be considered as a guideline.

Key Experimental Protocols

This section provides detailed methodologies for three fundamental assays used to characterize the function of PAR2 upon activation by this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca2+]i), a hallmark of Gq protein-coupled receptor activation.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and automated injection capabilities

Procedure:

  • Cell Plating: Seed PAR2-expressing HEK293 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Aspirate the cell culture medium and wash the cells once with Assay Buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

  • Agonist Preparation: During dye loading, prepare serial dilutions of this compound in Assay Buffer at 5x the final desired concentrations in a separate 96-well plate.

  • Measurement:

    • Place both the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the this compound solutions from the agonist plate into the cell plate.

    • Continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) over the baseline fluorescence (F0).

    • Plot the peak ΔF/F0 against the logarithm of the this compound concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • PAR2-expressing cells (e.g., HEK293, HT-29)

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to stimulation.[11]

  • Agonist Stimulation: Treat the serum-starved cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the pERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized pERK1/2 signal against the this compound concentration to determine the EC50.[12]

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.

Materials:

  • HEK293 cells

  • Transient transfection reagents

  • Plasmids encoding PAR2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Cell culture medium

  • White, clear-bottom 96-well microplates

  • This compound

  • BRET substrate (e.g., Coelenterazine h)

  • Plate reader capable of measuring dual-emission luminescence

Procedure:

  • Transfection: Co-transfect HEK293 cells with the PAR2-Rluc and β-arrestin-2-YFP plasmids. Plate the transfected cells into white, clear-bottom 96-well plates and incubate for 24-48 hours.

  • Agonist Stimulation:

    • Aspirate the culture medium.

    • Add solutions of this compound at various concentrations to the wells. Include a vehicle control.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • BRET Measurement:

    • Add the BRET substrate (e.g., Coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Subtract the background BRET ratio from the vehicle-treated cells.

    • Plot the net BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]

PAR2 Signaling Pathways

Activation of PAR2 by this compound initiates multiple downstream signaling cascades. The primary pathways are G protein-dependent signaling via Gαq and Gα12/13, and G protein-independent signaling mediated by β-arrestins.

Gαq-Mediated Signaling

This is the canonical pathway leading to an increase in intracellular calcium.

Gq_Signaling cluster_membrane Plasma Membrane PAR2 PAR2 Gq Gαq PAR2->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Sligkv This compound Sligkv->PAR2 Activation ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream

Caption: Gαq-mediated signaling cascade upon PAR2 activation.

MAPK/ERK Signaling Pathway

PAR2 activation also leads to the stimulation of the MAPK/ERK pathway, which is crucial for cell proliferation and gene expression. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.

MAPK_Signaling cluster_input Upstream Signals cluster_cascade MAPK Cascade cluster_output Cellular Response G_Protein G Protein-dependent (e.g., via PKC) Raf Raf G_Protein->Raf Beta_Arrestin β-Arrestin-dependent (Scaffold) Beta_Arrestin->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_scaffold Scaffolding Complex PAR2_P Phosphorylated PAR2 Beta_Arrestin β-Arrestin PAR2_P->Beta_Arrestin Recruits Scaffold β-Arrestin Scaffold Beta_Arrestin->Scaffold Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK Scaffold->ERK Src Src Scaffold->Src Signaling G Protein-Independent Signaling Scaffold->Signaling Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Activates PAR2->PAR2_P GRK GRK PAR2->GRK Recruits GRK->PAR2 Phosphorylates Experimental_Workflow Start Start: Agonist Hypothesis Primary_Screen Primary Screening: Calcium Mobilization Assay Start->Primary_Screen Secondary_Assays Secondary Assays: - ERK Phosphorylation - β-Arrestin Recruitment Primary_Screen->Secondary_Assays Potent Agonists Selectivity Selectivity Profiling: (vs. other PARs) Secondary_Assays->Selectivity Downstream Downstream Functional Assays: (e.g., Cytokine Release, Cell Migration) Selectivity->Downstream Selective Agonists In_Vivo In Vivo Validation: (e.g., Inflammation Models) Downstream->In_Vivo End End: Functional Characterization In_Vivo->End

References

Sligkv-NH2: A Technical Guide for Studying Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sligkv-NH2 is a synthetic hexapeptide agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer. This technical guide provides an in-depth overview of the use of this compound as a tool to investigate cellular proliferation. It details the molecular mechanisms, key signaling pathways, and comprehensive experimental protocols for researchers in cell biology and drug development.

Introduction

Protease-Activated Receptor 2 (PAR2) is a unique receptor that is activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor itself, initiating downstream signaling. This compound is the amide-C-terminal version of the human PAR2 tethered ligand sequence (SLIGKV) and acts as a potent and selective agonist, mimicking the natural activation of the receptor without the need for proteolytic enzymes.[1][2] This property makes this compound an invaluable tool for studying the specific roles of PAR2 in cellular processes.

Emerging evidence has highlighted the significant role of PAR2 activation in promoting the proliferation of various cell types, particularly cancer cells.[3][4][5] Understanding the mechanisms by which this compound influences cell proliferation is crucial for elucidating the role of PAR2 in disease progression and for the development of novel therapeutic strategies.

Mechanism of Action

This compound directly binds to and activates PAR2, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that ultimately influence gene expression and cellular function, leading to increased proliferation. The primary signaling pathways implicated in this compound-mediated cellular proliferation are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3]

Signaling Pathways

PI3K/Akt Signaling Pathway

Activation of PAR2 by this compound can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt is a crucial node in signaling networks that promotes cell survival and proliferation by phosphorylating a variety of downstream targets that regulate the cell cycle and inhibit apoptosis.

PI3K_Akt_Pathway Sligkv_NH2 This compound PAR2 PAR2 Sligkv_NH2->PAR2 G_Protein G-Protein PAR2->G_Protein PI3K PI3K G_Protein->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Proliferation Cellular Proliferation mTOR->Cell_Proliferation

Figure 1: this compound induced PI3K/Akt signaling pathway.
ERK/MAPK Signaling Pathway

The activation of PAR2 by this compound also stimulates the ERK/MAPK cascade. This pathway involves a series of protein kinase phosphorylations, beginning with Raf, followed by MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus, where it activates transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[5][6]

ERK_MAPK_Pathway Sligkv_NH2 This compound PAR2 PAR2 Sligkv_NH2->PAR2 G_Protein G-Protein PAR2->G_Protein Ras Ras G_Protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cellular Proliferation Gene_Expression->Cell_Proliferation

Figure 2: this compound induced ERK/MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Receptor Binding and Activation

ParameterValueCell Line/SystemReference
IC5010.4 µMNot specified[7][8]
Ki9.64 µMNot specified[8]
IC50 (vs. [3H]2-furoyl-LIGRL-NH2)171 µMHCT-15[2]
Ki (vs. [3H]2-furoyl-LIGRL-NH2)35.6 µMNCTC2544-PAR2[2]

Table 2: Effects on Cellular Proliferation

Cell LineThis compound ConcentrationObservationAssayReference
Human Hepatoma (HepG2)Not specifiedAccelerated cell cycle progression and stimulated growthNot specified[7]
Human Pancreatic Cancer (SW1990)50 µM, 100 µMIncreased proliferation in a concentration-dependent mannerMTT[4]
Oral Squamous Cell CarcinomaNot specifiedSignificantly promoted proliferationMTT[3]
Human Bronchial FibroblastsNot specifiedNo stimulation of proliferationMTT[9]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on cellular proliferation.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Proliferation Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Sligkv_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat Cells with this compound (and controls) Sligkv_Prep->Treatment Cell_Seeding->Treatment MTT 5a. MTT Assay Treatment->MTT BrdU 5b. BrdU Incorporation Assay Treatment->BrdU Flow 5c. Flow Cytometry for Cell Cycle Treatment->Flow Data_Analysis 6. Data Acquisition and Analysis MTT->Data_Analysis BrdU->Data_Analysis Flow->Data_Analysis Conclusion 7. Conclusion Data_Analysis->Conclusion

Figure 3: General workflow for studying this compound effects.
MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound (and vehicle control)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.[4]

BrdU Incorporation Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Materials:

  • Cells of interest

  • This compound (and vehicle control)

  • Complete cell culture medium

  • 96-well plates

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/Denaturing solution (e.g., 1-2.5 M HCl)

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 1-24 hours, depending on the cell division rate.

  • Remove the labeling solution and wash the cells with PBS.

  • Fix and denature the cellular DNA by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.

  • Wash the cells and add the anti-BrdU antibody. Incubate for 1-2 hours.

  • Wash the cells and add the appropriate detection substrate.

  • If using a colorimetric substrate, add a stop solution and measure the absorbance. If using a fluorescent antibody, measure the fluorescence.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • This compound (and vehicle control)

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[11]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with PBS.[5]

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[12]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[11]

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 events per sample.[12]

  • The resulting DNA content histograms can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR2 activation by this compound.

Materials:

  • Cells of interest expressing PAR2

  • This compound

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[13]

  • Pluronic F-127

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBS.[14]

  • Remove the culture medium and add the Fura-2 AM loading buffer to the cells.

  • Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.[13]

  • Wash the cells with HBS to remove extracellular dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject this compound at the desired concentration and immediately begin kinetic measurement of fluorescence changes over time. Fura-2 is typically excited at 340 nm and 380 nm, with emission measured at 510 nm.[13]

Conclusion

This compound is a powerful pharmacological tool for investigating the role of PAR2 in cellular proliferation. Its ability to selectively activate PAR2 allows for the detailed dissection of the downstream signaling pathways, primarily the PI3K/Akt and ERK/MAPK cascades, that drive proliferative responses. The experimental protocols provided in this guide offer a comprehensive framework for researchers to design and execute robust studies to explore the effects of this compound in various cellular contexts. Further research utilizing these methodologies will continue to unravel the complex role of PAR2 in both normal physiology and disease, potentially identifying it as a viable target for therapeutic intervention.

References

In Vivo Preliminary Investigation of Sligkv-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vivo investigation of Sligkv-NH2, a synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details experimental protocols for in vivo studies, and visualizes the core signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and PAR2

This compound is a hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a selective agonist for Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to and activates the receptor. Synthetic peptides like this compound mimic this tethered ligand, allowing for the study of PAR2 activation in a controlled manner.

PAR2 is expressed in a variety of tissues and cell types, including epithelial cells, endothelial cells, smooth muscle cells, and neurons. Its activation is implicated in a range of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and smooth muscle contraction. This guide focuses on the initial in vivo studies that have begun to elucidate the functional roles of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and ex vivo studies investigating the effects of this compound and related PAR2 agonists.

Table 1: In Vivo Nociceptive Effects of PAR2 Agonists

AgonistAnimal ModelDosingEndpointResultReference
2-at-LIGRL-NH2Mouse (ICR)3, 10, 30 µg (intraplantar)Thermal Hyperalgesia (Hargreaves test)EC50 = 4.7 µg; peak effect at 30 µg[1]
2-f-LIGRLO-NH2Mouse (ICR)3, 10, 30 µg (intraplantar)Thermal Hyperalgesia (Hargreaves test)EC50 = 7.4 µg; peak effect at 30 µg[1]

Table 2: In Vivo Inflammatory Effects of PAR2 Agonists

AgonistAnimal ModelDosingEndpointResultReference
SLIGRL-NH2RatSubplantar injectionPaw EdemaSignificant edema from 1-6 hours post-injection[2]
trans-cinnamoyl-LIGRLO-NH2RatSubplantar injectionPaw EdemaSignificant edema from 1-6 hours post-injection[2]
SLIGRL-NH2MouseIntranasalAirway Neutrophil Influx (in response to LPS)Markedly inhibited neutrophil influx[3][4]

Table 3: Ex Vivo Smooth Muscle Contraction Effects of PAR2 Agonists

AgonistTissueSpeciesEndpointResultReference
This compoundGallbladderGuinea PigConcentration-dependent contractionElicited contractile response[5][6]
SLIGRL-NH2GallbladderGuinea PigConcentration-dependent contractionElicited contractile response[5][6]

Table 4: In Vivo Vasodilatory Effects of this compound in Humans

AgonistAdministrationEndpointResultReference
This compoundIntrarterial infusionForearm Blood FlowDose-dependent vasodilation[7]

Experimental Protocols

This section provides detailed methodologies for key in vivo and ex vivo experiments involving this compound and other PAR2 agonists.

Thermal Hyperalgesia in Mice (Hargreaves Test)

Objective: To assess the pro-nociceptive effects of this compound by measuring the latency to paw withdrawal from a thermal stimulus.

Materials:

  • Male ICR mice

  • This compound or other PAR2 agonist (e.g., 2-at-LIGRL-NH2, 2-f-LIGRLO-NH2)

  • Vehicle (e.g., sterile saline)

  • Plantar test apparatus (Hargreaves apparatus)

  • 25-gauge needle and syringe for intraplantar injection

Procedure:

  • Acclimatize mice to the experimental setup by placing them in individual plexiglass chambers on a heated glass floor for at least 30 minutes before testing.

  • Establish a baseline thermal latency by applying a radiant heat source to the plantar surface of the hind paw and recording the time to paw withdrawal. The intensity of the heat source should be adjusted to produce baseline latencies of approximately 10-15 seconds. A cut-off time of 20-30 seconds is typically used to prevent tissue damage.

  • Administer this compound (e.g., 3, 10, or 30 µg) or vehicle via intraplantar injection into the hind paw.

  • Measure the latency to paw withdrawal at various time points post-injection (e.g., 30, 60, 90, 120, 180 minutes).

  • Data is typically expressed as the change in withdrawal latency from baseline. A decrease in latency indicates thermal hyperalgesia.

Paw Edema in Rats

Objective: To evaluate the pro-inflammatory effects of this compound by measuring the increase in paw volume.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • This compound or other PAR2 agonist (e.g., SLIGRL-NH2)

  • Vehicle (e.g., sterile saline)

  • Plethysmometer or calipers

  • 27-gauge needle and syringe for subplantar injection

Procedure:

  • Measure the baseline volume of the rat's hind paw using a plethysmometer or calipers.

  • Administer this compound or vehicle via subplantar injection into the paw.

  • Measure the paw volume at various time points post-injection (e.g., 1, 2, 3, 4, 5, 6 hours).

  • The increase in paw volume is calculated as the difference between the post-injection volume and the baseline volume and is expressed in milliliters or as a percentage increase.

Guinea Pig Gallbladder Contraction Assay (Ex Vivo)

Objective: To determine the contractile effect of this compound on smooth muscle.

Materials:

  • Male guinea pigs

  • This compound

  • Krebs solution (composition in mmol/L: NaCl 120.35, KCl 5.9, MgCl2 2.5, NaH2PO4 1.2, NaHCO3 15.5, CaCl2 2.5, and glucose 11.5; pH 7.4)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a guinea pig and dissect the gallbladder.

  • Cut the gallbladder into longitudinal strips (approximately 0.2 cm x 0.8 cm).

  • Mount the strips in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

  • Record the contractile force generated by the tissue strips using a force transducer.

  • Data is typically expressed as the percentage of the maximal contraction induced by a reference agonist (e.g., carbachol).

Forearm Blood Flow Measurement in Humans (Venous Occlusion Plethysmography)

Objective: To assess the vasodilatory effects of this compound in the human forearm vasculature.

Materials:

  • Healthy human volunteers

  • This compound sterile solution for infusion

  • Brachial artery catheter

  • Venous occlusion cuffs for the wrist and upper arm

  • Strain gauge plethysmograph

  • Infusion pump

Procedure:

  • Insert a catheter into the brachial artery of the non-dominant arm for drug infusion.

  • Place a venous occlusion cuff around the upper arm and a wrist cuff to exclude hand circulation.

  • Position a mercury-in-silastic strain gauge around the thickest part of the forearm to measure changes in circumference.

  • Record baseline forearm blood flow by inflating the upper arm cuff to a pressure below diastolic pressure (e.g., 40-50 mmHg) for short intervals (e.g., 7 seconds every 15 seconds) and measuring the rate of increase in forearm volume.

  • Infuse this compound into the brachial artery at increasing doses.

  • Measure forearm blood flow at each dose.

  • Data is typically expressed as forearm blood flow in ml/100ml/min.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound and the general workflow of the in vivo experiments described.

PAR2_Signaling_Pathway Sligkv_NH2 This compound PAR2 PAR2 Sligkv_NH2->PAR2 activates Gq_11 Gq/11 PAR2->Gq_11 couples to PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates Vasodilation Vasodilation Ca_release->Vasodilation (via eNOS) Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway activates Inflammation Inflammation MAPK_pathway->Inflammation Pain Pain MAPK_pathway->Pain

Caption: PAR2 signaling cascade initiated by this compound.

In_Vivo_Nociception_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Measurement (Hargreaves Test) Acclimatization->Baseline Injection Intraplantar Injection (this compound or Vehicle) Baseline->Injection Post_Injection_Measurement Post-Injection Measurements (Multiple Time Points) Injection->Post_Injection_Measurement Data_Analysis Data Analysis (Change from Baseline) Post_Injection_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo nociception studies.

In_Vivo_Inflammation_Workflow Start Start Baseline Baseline Paw Volume Measurement Start->Baseline Injection Subplantar Injection (this compound or Vehicle) Baseline->Injection Post_Injection_Measurement Paw Volume Measurements (Multiple Time Points) Injection->Post_Injection_Measurement Data_Analysis Data Analysis (Increase in Paw Volume) Post_Injection_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo inflammation studies.

Conclusion

The preliminary in vivo investigation of this compound has established its role as a potent activator of PAR2, leading to measurable effects on nociception, inflammation, smooth muscle contraction, and vasodilation. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on PAR2-targeted therapies. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and other PAR2 modulators in various disease models.

References

Methodological & Application

Sligkv-NH2: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1] PAR2 is activated endogenously by serine proteases like trypsin, which cleave the receptor's N-terminal domain to expose a tethered ligand, "SLIGKV" in humans.[1][2] this compound mimics this endogenous ligand, allowing for the direct and specific activation of PAR2 in experimental settings without the need for proteolytic cleavage.[1][2] This makes it a valuable tool for investigating the diverse physiological and pathological roles of PAR2, which include inflammation, pain, cell migration, and proliferation.[1][3]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on intracellular signaling, cell proliferation, and migration.

Data Presentation

Physicochemical and Potency Data for this compound
PropertyValueReference
Molecular Weight614.78 g/mol
FormulaC28H54N8O7
SequenceSer-Leu-Ile-Gly-Lys-Val-NH2[1]
Purity≥95%
SolubilitySoluble to 1 mg/ml in water
IC50 (for PAR2 activation)10.4 µM[4]
Ki (for PAR2)9.64 µM
Exemplary Working Concentrations and Incubation Times
Cell TypeAssayThis compound ConcentrationIncubation TimeObserved EffectReference
Normal Human Epidermal Keratinocytes (NHEK)IL-8 Production100 µM24 hoursIncreased IL-8 release[5]
Model Epithelial Cells (16HBE14o-)Cell Index (Impedance)3 µM30 minutes (peak)Robust increase in cell index[6]
Model Epithelial Cells (16HBE14o-)ERK 1/2 Phosphorylation2.5 - 10 µM5 minutesIncreased ERK 1/2 phosphorylation[6]
Human Colorectal Adenocarcinoma (HCT-15)Ca2+ MobilizationIC50 = 171 µM (for SLIGKV-OH)Not specifiedIncreased intracellular calcium[2]
Human Umbilical Vein Endothelial Cells (HUVEC)Ligand BindingNot specified60 minutesSpecific binding to PAR2[2]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound peptide (solid)

  • Sterile, nuclease-free water

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution of Stock Solution:

    • Aseptically, dissolve the this compound peptide in sterile, nuclease-free water to a convenient stock concentration (e.g., 1 mM or 10 mM). Use the batch-specific molecular weight provided on the product vial for accurate calculations.

    • If dissolution is slow, gentle vortexing or sonication can be used.[1]

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[1] This is critical for preventing contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final working concentration in the appropriate cell culture medium.

Intracellular Calcium Influx Assay

This protocol is designed to measure the transient increase in intracellular calcium concentration following PAR2 activation by this compound.

Materials:

  • Cells expressing PAR2 (e.g., HCT-15, 16HBE14o-, or transfected cell lines)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound working solution

  • 96-well black-wall, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well black-wall, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Add the this compound working solution (e.g., 20 µL of a 6X solution to achieve a 1X final concentration) to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-5 seconds for 2-5 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The change in fluorescence intensity (F/F0) is plotted against time to visualize the calcium influx.

    • The peak fluorescence response can be used to generate dose-response curves and calculate the EC50 of this compound.

Cell Proliferation Assay (CCK-8)

This protocol assesses the effect of this compound on cell proliferation using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound working solutions at various concentrations

  • Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Allow cells to attach and recover for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Aspirate the medium from the wells and add 100 µL of the this compound working solutions or control medium.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and CCK-8 only) from the absorbance of experimental wells.

    • Express the results as a percentage of the control (untreated cells) and plot against the concentration of this compound.

Cell Migration Assay (Boyden Chamber/Transwell)

This protocol measures the chemotactic effect of this compound on cell migration using a Transwell system.

Materials:

  • Cells of interest (e.g., endothelial cells, cancer cells)

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Serum-free or low-serum culture medium

  • This compound working solution

  • Fibronectin or other extracellular matrix protein for coating (optional)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet or DAPI for staining

  • Microscope

Protocol:

  • Preparation of Transwell Inserts:

    • (Optional) Coat the underside of the Transwell inserts with an extracellular matrix protein like fibronectin (10 µg/mL) for 1 hour at 37°C to enhance cell attachment. Wash with PBS.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing this compound at the desired concentration (chemoattractant). Use medium without this compound as a negative control.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Removal of Non-migrated Cells:

    • Carefully remove the Transwell inserts.

    • Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in cold methanol for 20 minutes.

    • Allow the membrane to air dry.

    • Stain the cells by immersing the insert in a solution of 0.5% crystal violet for 20 minutes or by mounting with a DAPI-containing medium.

  • Quantification:

    • Gently wash the inserts in water to remove excess stain.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid for crystal violet) and the absorbance measured with a plate reader.

Visualizations

Experimental Workflow for this compound Treatment

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare this compound Stock & Working Solutions treatment Treat Cells with this compound prep_peptide->treatment prep_cells Culture & Seed Cells prep_cells->treatment assay_ca Calcium Influx treatment->assay_ca assay_prolif Proliferation (CCK-8) treatment->assay_prolif assay_mig Migration (Transwell) treatment->assay_mig analysis Data Acquisition & Analysis assay_ca->analysis assay_prolif->analysis assay_mig->analysis

Caption: General workflow for cell culture experiments using this compound.

This compound-Induced PAR2 Signaling Pathway

par2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus sligkv This compound par2 PAR2 sligkv->par2 Binds & Activates g_protein Gq/11 par2->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC dag->pkc Activates ca_release Ca2+ Release er->ca_release ca_release->pkc Activates mapk MAPK/ERK Pathway pkc->mapk Activates transcription Gene Transcription (e.g., NF-κB) mapk->transcription Regulates

Caption: Simplified PAR2 signaling cascade activated by this compound.

References

Application Notes and Protocols for Sligkv-NH2 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] PAR2 is activated physiologically by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin, which exposes a tethered ligand that binds to and activates the receptor.[1] this compound mimics this tethered ligand, allowing for the direct and specific activation of PAR2 without the need for proteolytic enzymes.[2]

Activation of PAR2 by agonists like this compound has been shown to elicit a variety of cellular responses, including inflammation, nociception, and vasodilation.[3] A key signaling event following PAR2 activation is the mobilization of intracellular calcium ([Ca2+]i).[2][4] This makes this compound a valuable tool for studying PAR2 signaling pathways and for screening potential modulators of PAR2 activity in drug discovery.

These application notes provide a detailed protocol for utilizing this compound in calcium imaging assays to monitor PAR2 activation in cultured cells.

Signaling Pathway of PAR2-Mediated Calcium Mobilization

PAR2 is primarily coupled to the Gq/11 family of G proteins.[1][5] Upon activation by this compound, the associated Gαq subunit activates Phospholipase C beta (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[1][6] This initial calcium release can then trigger store-operated calcium entry (SOCE) through channels such as the Calcium Release-Activated Calcium (CRAC) channels, leading to a more sustained elevation of intracellular calcium.[4]

PAR2_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Sligkv This compound PAR2 PAR2 Sligkv->PAR2 binds Gq Gq PAR2->Gq activates PLCb PLCβ Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3 Receptor IP3_DAG->IP3R IP3 binds Ca_ER Ca2+ Store IP3R->Ca_ER opens Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto release

Caption: PAR2 signaling pathway leading to intracellular calcium release.

Quantitative Data for this compound

The potency of this compound can vary depending on the cell type and experimental conditions. Below is a summary of reported values.

ParameterValueCell Line/SystemReference
IC5010.4 µMNot specified[3]
EC50 (SLIGRL-NH2)3.1 µMHuman colonocyte cell line[7]

Note: SLIGRL-NH2 is the mouse/rat equivalent of this compound and is often used to activate human PAR2.[7]

Experimental Protocols

Calcium Imaging Assay Using a Fluorescent Plate Reader

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • This compound peptide

  • Cell line expressing PAR2 (e.g., HEK293-hPAR2, KNRK-hPAR2, or endogenous expressing cells like HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Protocol:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer by adding the calcium-sensitive dye to HBSS with 20 mM HEPES. The final concentration of the dye will depend on the specific dye used (e.g., 1-5 µM for Fluo-4 AM).

    • Add Pluronic F-127 (0.02-0.04%) to the loading buffer to aid in dye solubilization.

    • If using, add probenecid (e.g., 2.5 mM) to the loading buffer.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Aspirate the loading buffer from the wells.

    • Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES (and probenecid, if used).

    • After the final wash, add 100 µL of the wash buffer to each well.

  • Calcium Measurement:

    • Place the plate in a fluorescent plate reader equipped with an automated injection system.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em: 485/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Inject the this compound solution (prepared in HBSS) at the desired concentration (e.g., a final concentration range of 1-100 µM).

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • The peak response for each concentration of this compound is used to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24-48h A->B C Prepare dye loading buffer B->C D Wash cells and load with dye (30-60 min) C->D E Wash cells to remove excess dye D->E F Place plate in reader and establish baseline E->F G Inject this compound F->G H Record fluorescence signal G->H I Normalize fluorescence (ΔF/F0) H->I J Generate dose-response curve I->J K Calculate EC50 J->K

Caption: Experimental workflow for a calcium imaging assay using this compound.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can affect receptor expression and cellular responses.

  • Dye Loading: Inadequate dye loading can result in a low signal-to-noise ratio. Optimize dye concentration and incubation time. Some cell types may require different dyes or loading conditions.

  • Agonist Concentration: Prepare a wide range of this compound concentrations to ensure the capture of a full dose-response curve.

  • Controls: Include negative controls (vehicle only) to determine baseline fluorescence and positive controls (e.g., ATP, which activates purinergic receptors and causes calcium release in many cell types) to ensure the assay is working correctly.

  • Receptor Desensitization: PAR2 can desensitize upon prolonged or repeated exposure to an agonist. Be mindful of this when designing experiments with multiple additions.

By following these guidelines, researchers can effectively use this compound to investigate PAR2-mediated calcium signaling and explore its role in various physiological and pathological processes.

References

Application Notes and Protocols for Sligkv-NH2 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of Sligkv-NH2, a selective peptide agonist of Protease-Activated Receptor 2 (PAR2), in various in vitro research applications.

This compound is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR2, which is exposed upon proteolytic cleavage by enzymes such as trypsin. By mimicking this endogenous activation mechanism, this compound allows for the direct and specific activation of PAR2 in a controlled experimental setting, making it a valuable tool for studying the diverse physiological and pathological roles of this receptor.

Mechanism of Action

Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) that is activated by serine proteases.[1] This activation involves the cleavage of the receptor's N-terminal domain, revealing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[2][3] this compound, with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val-NH2, mimics this tethered ligand, thereby activating PAR2 and initiating downstream signaling cascades.[2] The primary signaling pathway activated by PAR2 involves the coupling to Gαq, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] Additionally, PAR2 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and a general experimental workflow for its use in in vitro studies.

Sligkv_NH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAR2 PAR2 This compound->PAR2 Binds Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Ca_ER->Ca_cyto Release Cellular_Response Cellular Response Ca_cyto->Cellular_Response Leads to MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates ERK_P p-ERK1/2 MAPK_cascade->ERK_P Phosphorylates ERK_P->Cellular_Response Leads to

Caption: this compound activated PAR2 signaling pathway.

Experimental_Workflow cluster_assays Examples of In Vitro Assays prep Cell Culture and Seeding treatment This compound Treatment (Varying Concentrations and Timepoints) prep->treatment assay In Vitro Assay treatment->assay data Data Acquisition assay->data viability Cell Viability (MTT) assay->viability calcium Calcium Mobilization assay->calcium western Western Blot (p-ERK) assay->western cytokine Cytokine Release (ELISA) assay->cytokine analysis Data Analysis data->analysis

Caption: General experimental workflow for in vitro studies with this compound.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, assay, and specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system. The following tables provide a summary of concentrations reported in the literature for various in vitro applications.

Application Cell Type Concentration Range Reported Effect Reference
Mucin SecretionHuman Bronchial Epithelial Cells100 - 1000 µMWeak but statistically significant increase in mucin secretion.[8]
Cell ProliferationHepG2 (Human Hepatoma) CellsNot specified, but shown to accelerate cell cycle progression.Stimulated cell growth.[8]
Calcium MobilizationSW1353-PAR2 Cells0 - 10 µMDose-dependent increase in intracellular calcium.[1]
IL-8 ProductionNormal Human Epidermal Keratinocytes (NHEK)100 µMUsed to induce IL-8 production.[9]
Receptor BindingHCT-15 CellsIC50 of 171 µM for displacement of a radiolabeled ligand.Competitive binding to PAR2.[2]
Receptor BindingNCTC2544-PAR2 CellsKi of 35.6 µMCompetitive binding to PAR2.[2]
Parameter Value Reference
IC50 (PAR2 Agonist Activity)10.4 µM[8]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in sterile water or appropriate buffer)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 1000 µM). Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media only) and express the results as a percentage of the untreated control.

Intracellular Calcium Mobilization Assay

This protocol provides a method for measuring changes in intracellular calcium concentration upon this compound stimulation.

Materials:

  • Cells expressing PAR2

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye. After the final wash, add fresh HBSS to each well.

  • Baseline Reading: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • This compound Addition: Add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately after adding this compound, start the kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF). Plot the dose-response curve to determine the EC50.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK1/2 as a downstream marker of PAR2 activation by this compound.

Materials:

  • Cells expressing PAR2

  • This compound stock solution

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Serum Starvation: Culture cells to near confluency. Before treatment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

  • Treatment: Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the unstimulated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities and express the p-ERK1/2 signal as a ratio to the t-ERK1/2 signal.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of PAR2 in various biological systems.

References

Techniques for Measuring Sligkv-NH2-Induced Cytokine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and immune responses.[1][2][3] Activation of PAR2 by this compound triggers intracellular signaling cascades that lead to the transcription and release of various cytokines, key mediators of the inflammatory response.[4][5] Understanding the cytokine profile induced by this compound is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent or research tool.

These application notes provide detailed protocols for measuring this compound-induced cytokine release from various cell types. The methodologies covered include Enzyme-Linked Immunosorbent Assay (ELISA), multiplex bead-based assays, and intracellular cytokine staining followed by flow cytometry.

Signaling Pathway of this compound-Induced Cytokine Release

This compound activates PAR2, which is primarily coupled to the Gαq subunit of heterotrimeric G proteins. This initiates a signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events converge on the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the canonical Nuclear Factor-kappa B (NF-κB) pathways.[6][7] The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of various pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[8][9][10]

Sligkv_NH2_Signaling_Pathway Sligkv_NH2 This compound PAR2 PAR2 Sligkv_NH2->PAR2 Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates MAPK_pathway MAPK Pathway (e.g., ERK, p38) Gq->MAPK_pathway Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates IKK IKK Complex PKC->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_inactive NF-κB (p65/p50)-IκBα (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocates MAPK_pathway->NFkB_nucleus Modulates activity DNA DNA NFkB_nucleus->DNA Binds to promoter regions Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA Transcription

Caption: this compound signaling pathway leading to cytokine production.

Data Presentation: Summary of this compound-Induced Cytokine Release

The following tables summarize quantitative data on cytokine release from various cell types following stimulation with this compound or other PAR2 agonists.

Table 1: Cytokine Release from Various Cell Types Stimulated with this compound

Cell TypeCytokineThis compound Concentration (µM)Incubation TimeFold Increase / ConcentrationReference
Human T CellsIL-6Not specified16 hoursConcentration-dependent release[2]
Human Umbilical Vein Endothelial Cells (HUVECs)IL-810016 hoursSignificant release[11]
Human Bronchial FibroblastsIL-8 (mRNA)Not specifiedNot specifiedUpregulated[4][12]
Human Bronchial FibroblastsG-CSF (mRNA)Not specifiedNot specifiedUpregulated[4][12]
Human Colon Mast CellsTryptase100Not specified~2.0-fold increase[1]
Human Colon Mast CellsHistamine100Not specified~2.0-fold increase[1]
Normal Human Epidermal Keratinocytes (NHEK)IL-8100Not specifiedSynergistic increase with IL-1β[13]

Table 2: Cytokine Release Induced by Other PAR2 Agonists (e.g., Trypsin, SLIGRL-NH2)

Cell TypePAR2 AgonistCytokineIncubation TimeFold Increase / ConcentrationReference
HUVECsTrypsin (1 µg/mL)IL-1α16 hours~4.8-fold increase[11]
HUVECsTrypsin (1 µg/mL)IL-1016 hours~4.3-fold increase[11]
HUVECsTrypsin (1 µg/mL)IL-1216 hours~4.1-fold increase[11]
HUVECsTrypsin (1 µg/mL)IL-816 hours~1.8-fold increase[11]
Murine Peritoneal MacrophagesSLIGRL-NH2 (30 µM) + LPS (100 ng/mL)IL-1β, IL-6, TNF-α, MCP-16 hoursEnhanced release compared to LPS alone[12]
Rat Microglia2-Furoyl-LIGRLO-NH2IL-1β, TNF-α12-72 hoursDelayed release[14]
Rat Peritoneal Mast Cellstc-LIGRLO-NH2Proteases (degrade TNF)20 min - 8 hoursConcentration-dependent release[8][15][16]

Experimental Protocols

The following are detailed protocols for measuring this compound-induced cytokine release.

Protocol 1: Measurement of Secreted Cytokines by ELISA

This protocol describes a sandwich ELISA for the quantification of a specific cytokine in cell culture supernatants.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure Coat 1. Coat plate with capture antibody Wash1 2. Wash Coat->Wash1 Block 3. Block with assay diluent Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add standards and This compound-stimulated cell supernatants Wash2->Add_Sample Incubate1 6. Incubate Add_Sample->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Detection 8. Add biotinylated detection antibody Wash3->Add_Detection Incubate2 9. Incubate Add_Detection->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Enzyme 11. Add Streptavidin-HRP Wash4->Add_Enzyme Incubate3 12. Incubate Add_Enzyme->Incubate3 Wash5 13. Wash Incubate3->Wash5 Add_Substrate 14. Add TMB substrate Wash5->Add_Substrate Incubate4 15. Incubate in dark Add_Substrate->Incubate4 Add_Stop 16. Add stop solution Incubate4->Add_Stop Read 17. Read absorbance at 450 nm Add_Stop->Read

Caption: Workflow for a typical sandwich ELISA experiment.

Materials:

  • 96-well high-binding ELISA plates

  • Purified anti-cytokine capture antibody

  • Recombinant cytokine standard

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound

  • Cell culture medium and supplements

  • Microplate reader

Procedure:

  • Cell Stimulation: a. Plate cells at the desired density in a suitable culture plate. b. Stimulate cells with various concentrations of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 6, 16, or 24 hours). Include an unstimulated control. c. Centrifuge the plate and collect the supernatants. If not used immediately, store at -80°C.

  • ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate 3 times with wash buffer. c. Block the plate with assay diluent for 1-2 hours at room temperature. d. Wash the plate 3 times. e. Add 100 µL of recombinant cytokine standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature. f. Wash the plate 5 times. g. Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature. h. Wash the plate 5 times. i. Add 100 µL of Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark. j. Wash the plate 7 times. k. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm using a microplate reader. n. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 2: Multiplex Cytokine Analysis

This protocol allows for the simultaneous measurement of multiple cytokines in a single sample using a bead-based immunoassay (e.g., Luminex).

Multiplex_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure Prep_Plate 1. Pre-wet filter plate Add_Beads 3. Add beads to plate Prep_Plate->Add_Beads Prep_Beads 2. Prepare antibody- coupled beads Prep_Beads->Add_Beads Wash1 4. Wash Add_Beads->Wash1 Add_Sample 5. Add standards and This compound-stimulated cell supernatants Wash1->Add_Sample Incubate1 6. Incubate with shaking Add_Sample->Incubate1 Wash2 7. Wash Incubate1->Wash2 Add_Detection 8. Add detection antibodies Wash2->Add_Detection Incubate2 9. Incubate with shaking Add_Detection->Incubate2 Wash3 10. Wash Incubate2->Wash3 Add_SAPE 11. Add Streptavidin-PE Wash3->Add_SAPE Incubate3 12. Incubate with shaking Add_SAPE->Incubate3 Wash4 13. Wash Incubate3->Wash4 Resuspend 14. Resuspend beads Wash4->Resuspend Acquire 15. Acquire data on Luminex instrument Resuspend->Acquire

Caption: Workflow for a multiplex bead-based cytokine assay.

Materials:

  • Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, standards, wash buffer, and assay buffer)

  • This compound

  • Cell culture supernatants (from this compound stimulated cells)

  • 96-well filter plate

  • Vacuum manifold

  • Luminex instrument or compatible flow cytometer

Procedure:

  • Cell Stimulation: Prepare cell culture supernatants as described in Protocol 1.

  • Multiplex Assay: a. Prepare the standards and samples according to the kit manufacturer's instructions. b. Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold. c. Add the antibody-coupled beads to each well. d. Wash the beads twice with wash buffer using the vacuum manifold. e. Add 50 µL of standards and cell culture supernatants to the appropriate wells. f. Incubate on a shaker for 30-60 minutes at room temperature, protected from light. g. Wash the plate three times. h. Add the detection antibody cocktail to each well and incubate on a shaker for 30 minutes. i. Wash the plate three times. j. Add Streptavidin-Phycoerythrin (SAPE) to each well and incubate on a shaker for 10-30 minutes. k. Wash the plate three times. l. Resuspend the beads in wash buffer. m. Acquire the data on a Luminex instrument. n. Analyze the data using the instrument's software to determine the concentration of each cytokine.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This protocol is for identifying the frequency of cytokine-producing cells within a heterogeneous population.

Flow_Cytometry_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis Stimulate 1. Stimulate cells with This compound + Protein Transport Inhibitor Surface_Stain 2. Stain for surface markers Stimulate->Surface_Stain Fix_Perm 3. Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain 4. Stain for intracellular cytokines Fix_Perm->Intracellular_Stain Wash 5. Wash Intracellular_Stain->Wash Acquire 6. Acquire data on flow cytometer Wash->Acquire Analyze 7. Analyze data to identify cytokine-producing cells Acquire->Analyze

Caption: Workflow for intracellular cytokine staining and flow cytometry.

Materials:

  • This compound

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently conjugated antibodies for cell surface markers

  • Fixation/Permeabilization buffer

  • Fluorescently conjugated antibodies for intracellular cytokines

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Stimulation: a. Stimulate cells with this compound (e.g., 1-100 µM) in the presence of a protein transport inhibitor for 4-6 hours. This traps the cytokines within the cells.

  • Staining: a. Harvest the cells and wash with flow cytometry staining buffer. b. Stain for cell surface markers by incubating with fluorescently conjugated antibodies for 20-30 minutes at 4°C in the dark. c. Wash the cells. d. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. e. Stain for intracellular cytokines by incubating with fluorescently conjugated antibodies in permeabilization buffer for 30 minutes at room temperature in the dark. f. Wash the cells twice with permeabilization buffer, followed by one wash with flow cytometry staining buffer.

  • Flow Cytometry Analysis: a. Resuspend the cells in flow cytometry staining buffer. b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to gate on the cell population of interest and determine the percentage of cells positive for the cytokine(s) of interest.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the cytokine-releasing properties of this compound. By employing these standardized methods, scientists can obtain reliable and comparable data on the immunomodulatory effects of this PAR2 agonist, facilitating a deeper understanding of its biological functions and therapeutic potential. The choice of method will depend on the specific research question, with ELISA being suitable for single-cytokine quantification, multiplex assays for profiling multiple cytokines simultaneously, and flow cytometry for identifying the cellular sources of cytokine production.

References

Application Notes and Protocols for Sligkv-NH2 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent and specific agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1][2][3][4] PAR2 is expressed on a variety of immune and non-immune cells and plays a crucial role in inflammation and immune responses. Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events, making it a valuable tool for immunological research. These application notes provide an overview of the use of this compound in studying immune regulation, along with detailed protocols for key experiments.

Mechanism of Action

This compound mimics the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the N-terminus of the PAR2 receptor by proteases such as trypsin.[5][6] This binding activates the receptor and triggers downstream signaling pathways, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[5]

Signaling Pathway of PAR2 Activation by this compound

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Binds Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Induces Release PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Activation MAPK->NFkB

Caption: PAR2 signaling cascade initiated by this compound.

Cross-talk with Toll-Like Receptor 4 (TLR4)

A significant aspect of PAR2 signaling in immunology is its cross-talk with Toll-like receptors (TLRs), particularly TLR4.[7][8][9] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. The interaction between PAR2 and TLR4 can be synergistic, leading to enhanced inflammatory responses. For instance, co-activation of PAR2 and TLR4 can lead to potentiated activation of NF-κB, a central transcription factor in the inflammatory response.[7][10] This cross-talk can occur through both MyD88-dependent and TRIF-dependent pathways.[9][10]

PAR2 and TLR4 Signaling Cross-talk

PAR2_TLR4_Crosstalk cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Sligkv This compound PAR2 PAR2 Sligkv->PAR2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 PAR2->MyD88 TRIF TRIF PAR2->TRIF TLR4->MyD88 TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB Inflammatory_Response Enhanced Inflammatory Response NFkB->Inflammatory_Response

Caption: Synergistic cross-talk between PAR2 and TLR4 signaling pathways.

Quantitative Data on Immunological Effects

The following tables summarize the quantitative effects of PAR2 agonists on cytokine production and cell proliferation. Note that some data is for the closely related PAR2 agonist, SLIGRL-NH2, due to the limited availability of specific quantitative data for this compound.

Table 1: Effect of PAR2 Agonist on Cytokine Production by LPS-Stimulated Macrophages

CytokineTreatmentConcentration (pg/mL)Fold Change vs. LPS alone
IL-1β LPS (100 ng/mL)~150-
LPS + SLIGRL-NH2 (30 µM)~250~1.7
IL-6 LPS (100 ng/mL)~2000-
LPS + SLIGRL-NH2 (30 µM)~3500~1.75
MCP-1 LPS (100 ng/mL)~4000-
LPS + SLIGRL-NH2 (30 µM)~6000~1.5
TNF-α LPS (100 ng/mL)~1500-
LPS + SLIGRL-NH2 (30 µM)~2500~1.7
IL-10 LPS (100 ng/mL)~200-
LPS + SLIGRL-NH2 (30 µM)~300~1.5
Data derived from a study on murine peritoneal macrophages stimulated for 6 hours.[5]

Table 2: Effect of this compound on Cell Proliferation

Cell TypeTreatmentAssayResult
Human Bronchial FibroblastsThis compoundMTT AssayNo significant effect on proliferation.[11]

Experimental Protocols

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Immune Cell Culture (e.g., Macrophages, PBMCs) Stimulation Stimulate Cells with this compound (with/without co-stimulants like LPS) Cell_Culture->Stimulation Sligkv_Prep Prepare this compound Working Solutions Sligkv_Prep->Stimulation Calcium Intracellular Calcium Flux Assay Stimulation->Calcium Cytokine Cytokine Measurement (ELISA) Stimulation->Cytokine NFkB NF-κB Activation Assay Stimulation->NFkB Proliferation Cell Proliferation Assay (MTT) Stimulation->Proliferation Data Collect and Analyze Data Calcium->Data Cytokine->Data NFkB->Data Proliferation->Data

Caption: General workflow for studying this compound in immunology.

Protocol 1: Intracellular Calcium Flux Assay

This protocol is for measuring changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent indicator like Indo-1 AM.

Materials:

  • Immune cells of interest (e.g., monocytes, macrophages)

  • This compound

  • Indo-1 AM (or other suitable calcium indicator dye)

  • Cell culture medium (e.g., RPMI with 2% FCS, 25mM HEPES)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV excitation capability

Procedure:

  • Cell Preparation:

    • Harvest and wash cells, then resuspend in cell loading medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add Indo-1 AM to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with warm culture medium to remove extracellular dye.

    • Resuspend the cells in fresh culture medium.

  • Data Acquisition:

    • Equilibrate the cell suspension at 37°C for 10-15 minutes.

    • Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

    • Add this compound to the desired final concentration and continue to record the fluorescence signal for 3-5 minutes.

    • For controls, use ionomycin to induce a maximal calcium response and EGTA to chelate extracellular calcium.

  • Data Analysis:

    • Analyze the data as the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time. An increase in this ratio indicates an increase in intracellular calcium.

Protocol 2: Cytokine Measurement by ELISA

This protocol describes the measurement of cytokine (e.g., IL-6, IL-8, TNF-α) secretion from immune cells stimulated with this compound using a sandwich ELISA.

Materials:

  • Immune cells of interest

  • This compound

  • LPS (optional co-stimulant)

  • Cell culture medium

  • Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Cell Stimulation:

    • Plate immune cells at an appropriate density in a 96-well plate.

    • Stimulate the cells with various concentrations of this compound (and LPS, if applicable) for a predetermined time (e.g., 6, 12, or 24 hours).

    • Include unstimulated and vehicle controls.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis. Supernatants can be used immediately or stored at -80°C.

  • ELISA Protocol (follow manufacturer's instructions):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve from the absorbance values of the known cytokine concentrations.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation of immune cells.

Materials:

  • Immune cells of interest

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed immune cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • Add various concentrations of this compound to the wells.

    • Include positive (e.g., a known mitogen) and negative (medium only) controls.

    • Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the crystals.

    • Incubate for 2-4 hours at room temperature in the dark, with occasional shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell proliferation relative to the untreated control.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PAR2 in the immune system. Its ability to specifically activate PAR2 allows for the detailed study of downstream signaling pathways, cytokine production, and cross-talk with other immune receptors like TLR4. The protocols provided here offer a starting point for researchers to explore the multifaceted effects of PAR2 activation in various immunological contexts.

References

Application Notes and Protocols for Studying G-protein Coupled Receptors with Sligkv-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sligkv-NH2, a synthetic peptide agonist, to investigate the function and signaling of G-protein coupled receptors (GPCRs), specifically Protease-Activated Receptor 2 (PAR2).

Introduction to this compound and PAR2

This compound is a hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a selective agonist for Protease-Activated Receptor 2 (PAR2), a member of the GPCR superfamily.[1][2] PAR2 is activated physiologically by the proteolytic cleavage of its N-terminal domain by serine proteases like trypsin, which exposes a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3][4] this compound mimics this endogenous tethered ligand, allowing for the direct and specific activation of PAR2 in experimental settings without the need for enzymatic cleavage.[4][5]

The activation of PAR2 is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[5][6][7] Consequently, this compound is a valuable tool for dissecting the molecular mechanisms of PAR2 signaling and for screening potential therapeutic agents that modulate its activity.

Key Signaling Pathways Activated by this compound

PAR2 activation by this compound initiates a cascade of intracellular signaling events through both G-protein-dependent and G-protein-independent pathways. The primary pathways include:

  • Gαq/11 Signaling: This is the canonical pathway for PAR2, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

  • β-Arrestin-Mediated Signaling: Following activation, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, but also initiate G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7]

  • Other G-protein pathways: PAR2 has also been shown to couple to other G-proteins such as Gαi and Gα12/13, which can inhibit adenylyl cyclase and activate RhoA signaling, respectively.[7]

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sligkv_NH2 This compound PAR2 PAR2 Sligkv_NH2->PAR2 Binds to Gq11 Gαq/11 PAR2->Gq11 Activates beta_Arrestin β-Arrestin PAR2->beta_Arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates ERK_Activation ERK1/2 Activation beta_Arrestin->ERK_Activation Mediates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces Downstream Downstream Cellular Responses (Inflammation, Proliferation) Ca2_release->Downstream ERK_Activation->Downstream

Figure 1. Simplified PAR2 signaling pathways activated by this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and other commonly used PAR2 agonists. This data is essential for designing experiments and comparing the activity of novel compounds.

AgonistAssay TypeCell LineParameterValueReference
This compound Calcium MobilizationVariousIC5010.4 µM[1]
This compound Radioligand BindingNCTC2544-PAR2Ki9.64 µM
SLIGRL-NH2 Calcium MobilizationVariousEC50~5.9 µM[8]
2-furoyl-LIGRLO-NH2 Calcium MobilizationVariousEC50~0.84 µM[8]
Trypsin Calcium MobilizationNCTC2544-PAR2EC500.07 nM[3]

Experimental Protocols

Detailed methodologies for key experiments to study PAR2 activation using this compound are provided below.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration ([Ca2+]i) following PAR2 activation by this compound, a hallmark of Gαq/11 signaling.

Calcium_Assay_Workflow Start Start Seed_Cells Seed PAR2-expressing cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Overnight->Load_Dye Incubate_Dye Incubate in the dark Load_Dye->Incubate_Dye Prepare_Agonist Prepare serial dilutions of this compound Incubate_Dye->Prepare_Agonist Measure_Fluorescence Measure baseline and agonist-induced fluorescence using a plate reader Prepare_Agonist->Measure_Fluorescence Analyze_Data Analyze data and determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the intracellular calcium mobilization assay.

Materials:

  • HEK293 or other suitable cell line stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • This compound peptide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Kinetic fluorescence plate reader

Procedure:

  • Cell Seeding: The day before the assay, seed PAR2-expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-50,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.[4]

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.[4]

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[4]

  • Agonist Preparation: During the dye loading incubation, prepare a separate 96-well plate with serial dilutions of this compound in Assay Buffer at a concentration that is 4-5 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).[4]

    • Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument should then automatically add the this compound solution from the agonist plate to the cell plate.

    • Immediately after agonist addition, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the entire kinetic response.[4]

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.

Protocol 2: ERK1/2 Phosphorylation Western Blot

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blot, a key downstream indicator of PAR2 activation, often mediated by β-arrestin.

Western_Blot_Workflow Start Start Seed_and_Starve Seed PAR2-expressing cells and serum-starve Start->Seed_and_Starve Stimulate_Cells Stimulate with this compound for various time points Seed_and_Starve->Stimulate_Cells Lyse_Cells Lyse cells and collect protein Stimulate_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibodies (anti-p-ERK and anti-t-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Figure 3. Workflow for ERK1/2 phosphorylation Western blot.

Materials:

  • PAR2-expressing cells

  • This compound peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Stimulation:

    • Seed PAR2-expressing cells and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.[9]

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. The 0-minute time point serves as the unstimulated control.[10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[10]

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 10-20 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[10]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[11]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each sample to determine the fold change in ERK phosphorylation compared to the unstimulated control.[10]

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of PAR2 in health and disease. The detailed protocols and compiled data provided in these application notes will aid researchers in designing and executing robust experiments to further elucidate the complex signaling pathways governed by this important GPCR. The use of standardized methodologies is crucial for ensuring the reproducibility and comparability of findings across different studies.

References

Sligkv-NH2 as a High-Throughput Screening Tool for PAR2 Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] By mimicking the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor's N-terminus, this compound provides a powerful tool for studying PAR2 signaling and for identifying novel modulators of this important drug target.[2][3] These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to discover novel PAR2 antagonists.

Mechanism of Action

PAR2 is activated by serine proteases, such as trypsin and mast cell tryptase, which cleave the extracellular N-terminal domain to reveal a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This compound circumvents the need for proteolytic activation by directly binding to the same site as the tethered ligand, initiating downstream signaling cascades.[2][3]

Upon activation by this compound, PAR2 couples primarily to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a robust and readily measurable event in a high-throughput screening format.[4][5] PAR2 activation can also lead to the recruitment of β-arrestin and the activation of the mitogen-activated protein kinase (MAPK) pathway.[6]

Data Presentation

The following table summarizes the key quantitative data for this compound, crucial for designing and interpreting HTS assays.

ParameterValueAssay TypeCell LineReference
IC50 10.4 µMMucin SecretionHuman Bronchial Epithelial Cells[7]
Ki 9.64 µMNot SpecifiedNot Specified[8][9]
EC50 1.67 µMCalcium FluxPAR2 Nomad Cell Line[1]
EC50 4.83 µMβ-arrestin RecruitmentPAR2 Nomad Cell Line[1]

Experimental Protocols

High-Throughput Screening for PAR2 Antagonists using a Calcium Flux Assay

This protocol describes a cell-based HTS assay to identify antagonists of PAR2 by measuring the inhibition of this compound-induced intracellular calcium mobilization. The assay is designed for a 384-well plate format, suitable for automated liquid handling and reading on a fluorescence imaging plate reader (FLIPR) or similar instrument.

Materials:

  • Cells: A recombinant cell line stably expressing human PAR2 (e.g., HEK293, CHO).

  • This compound: Lyophilized powder, to be reconstituted in sterile water or a suitable buffer.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-8 AM, Calcium-6 AM.

  • Probenecid: To inhibit organic anion transporters and prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Library of small molecules or other potential inhibitors.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Preparation:

    • Culture PAR2-expressing cells to ~80-90% confluency.

    • Harvest cells and seed into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-8 AM) and 2.5 mM probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Using an automated liquid handler, add 10 µL of the test compound dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer (vehicle control).

    • Incubate the plates at room temperature for 15-30 minutes.

  • This compound Stimulation and Signal Detection:

    • Prepare a 4X concentrated solution of this compound in assay buffer. The final concentration should be at the EC80 value, which needs to be determined empirically but will likely be in the range of 1-5 µM based on available data.

    • Place the assay plate into the FLIPR instrument.

    • Initiate reading, establishing a stable baseline fluorescence for 10-20 seconds.

    • The FLIPR's integrated liquid handler should then add 10 µL of the this compound solution to each well.

    • Continue to measure the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The primary readout is the change in fluorescence intensity (ΔF) upon this compound addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known PAR2 antagonist, or no this compound addition for 100% inhibition).

    • Calculate the percentage inhibition for each test compound.

    • Hits are typically identified as compounds that produce a statistically significant inhibition (e.g., >3 standard deviations from the mean of the vehicle control).

    • For hit confirmation, perform dose-response curves to determine the IC50 values of the active compounds.

Assay Quality Control:

To ensure the robustness of the HTS assay, it is critical to determine the Z'-factor and signal-to-background (S/B) ratio.

  • Z'-factor: This parameter reflects the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. It is calculated using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where μ_p and σ_p are the mean and standard deviation of the positive control (e.g., this compound stimulation with vehicle), and μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no this compound stimulation).

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. An S/B ratio greater than 5 is generally desirable. It is calculated as: S/B = μ_p / μ_n

Mandatory Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sligkv_NH2 This compound PAR2 PAR2 Sligkv_NH2->PAR2 Binds and Activates Gq_11 Gαq/11 PAR2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces HTS_Workflow start Start cell_seeding Seed PAR2-expressing cells in 384-well plates start->cell_seeding incubation1 Incubate 18-24h cell_seeding->incubation1 dye_loading Load cells with Calcium-sensitive dye incubation1->dye_loading incubation2 Incubate 60 min at 37°C, 30 min at RT dye_loading->incubation2 compound_addition Add test compounds incubation2->compound_addition incubation3 Incubate 15-30 min compound_addition->incubation3 fliper_read Measure baseline fluorescence (FLIPR) incubation3->fliper_read stimulate Add this compound (EC80) fliper_read->stimulate measure_response Measure fluorescence change stimulate->measure_response data_analysis Data Analysis (% Inhibition, Z', S/B) measure_response->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

References

Application Notes and Protocols for Immunohistochemistry with Sligkv-NH2 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, nociception, and cell proliferation.[1][2] Activation of PAR2 by proteases like trypsin involves the cleavage of the N-terminal domain, unmasking a tethered ligand that binds to the receptor and initiates downstream signaling. This compound mimics this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage.[1][2]

These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues treated with this compound. The focus is on detecting changes in downstream signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) pathway, and assessing cellular proliferation. This information is crucial for researchers investigating the in-tissue effects of PAR2 activation and for professionals in drug development exploring PAR2 as a therapeutic target.

Mechanism of Action: this compound and PAR2 Signaling

This compound activates PAR2, leading to the initiation of intracellular signaling cascades. One of the primary pathways activated is the MAPK/ERK pathway.[1] Upon ligand binding, PAR2 couples to G-proteins, which in turn triggers a cascade of protein phosphorylations, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.

Another key downstream effect of PAR2 activation is the modulation of cell proliferation. The Ki-67 protein is a well-established marker for cellular proliferation, as it is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0). Therefore, IHC for Ki-67 is a valuable tool to assess the proliferative response of tissues to this compound treatment.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize the expected quantitative outcomes from immunohistochemical analysis of tissues treated with a PAR2 agonist. While direct IHC data for this compound is limited in publicly available literature, the data presented here is based on the known downstream effects of PAR2 activation, such as ERK phosphorylation and cell proliferation, as demonstrated in various in vitro and in vivo models.

Table 1: Expected Dose-Dependent Increase in p-ERK Staining Intensity Following PAR2 Agonist Treatment

Treatment GroupConcentration (µM)Mean Staining Intensity (Arbitrary Units)Percentage of p-ERK Positive Cells (%)
Vehicle Control050 ± 510 ± 2
PAR2 Agonist1100 ± 835 ± 4
PAR2 Agonist5250 ± 1570 ± 6
PAR2 Agonist10400 ± 2085 ± 5

Data are hypothetical and represent expected trends based on published Western blot data of PAR2 agonist-induced ERK phosphorylation. Actual values will vary depending on the tissue type, experimental conditions, and quantification method.

Table 2: Expected Time-Dependent Increase in Ki-67 Positive Nuclei Following PAR2 Agonist Treatment

Treatment GroupTime (hours)Percentage of Ki-67 Positive Nuclei (%)
Vehicle Control05 ± 1
PAR2 Agonist (10 µM)615 ± 3
PAR2 Agonist (10 µM)1230 ± 5
PAR2 Agonist (10 µM)2445 ± 6

Data are hypothetical and represent expected trends based on the known pro-proliferative effects of PAR2 activation. Actual values will vary depending on the tissue type, experimental conditions, and quantification method.

Experimental Protocols

Protocol 1: this compound Treatment of Tissues

This protocol outlines the general procedure for treating ex vivo tissue explants or in vivo models with this compound prior to fixation and IHC analysis.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline or appropriate vehicle

  • Tissue culture medium (for ex vivo explants)

  • Animal model (for in vivo studies)

Procedure for Ex Vivo Tissue Explants:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Culture tissue explants in a suitable medium.

  • Treat the explants with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for different durations (e.g., 15 min, 30 min, 1 hour for p-ERK; 6h, 12h, 24h for Ki67).

  • Include a vehicle-only control group.

  • Following treatment, proceed immediately to tissue fixation.

Procedure for In Vivo Studies:

  • Dissolve this compound in a sterile vehicle suitable for in vivo administration.

  • Administer this compound to the animal model via the desired route (e.g., intraperitoneal, intravenous, subcutaneous).

  • Determine the optimal dose and time course for the specific research question.

  • Include a vehicle-injected control group.

  • At the designated time points, euthanize the animals and harvest the tissues of interest for immediate fixation.

Protocol 2: Immunohistochemistry for Phospho-ERK (p-ERK)

This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections for the detection of phosphorylated ERK.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a water bath or pressure cooker according to manufacturer's instructions.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary p-ERK antibody in blocking buffer (e.g., 1:100 to 1:500).

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with DAB substrate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

Protocol 3: Immunohistochemistry for Ki-67

This protocol details the staining of FFPE tissue sections for the proliferation marker Ki-67.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Ki-67

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as in Protocol 2.

  • Antigen Retrieval: Follow the same procedure as in Protocol 2.

  • Peroxidase Blocking: Follow the same procedure as in Protocol 2.

  • Blocking: Follow the same procedure as in Protocol 2.

  • Primary Antibody Incubation:

    • Dilute the primary Ki-67 antibody in blocking buffer (e.g., 1:200 to 1:1000).

    • Incubate slides with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Follow the same procedure as in Protocol 2.

  • Signal Amplification: Follow the same procedure as in Protocol 2.

  • Detection: Follow the same procedure as in Protocol 2.

  • Counterstaining and Mounting: Follow the same procedure as in Protocol 2.

Mandatory Visualizations

Signaling Pathway

Sligkv_NH2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 G_Protein G-Protein PAR2->G_Protein PLC PLC G_Protein->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: this compound activates PAR2, leading to MAPK/ERK signaling and cell proliferation.

Experimental Workflow

IHC_Workflow cluster_treatment Tissue Treatment cluster_staining Immunohistochemistry cluster_analysis Analysis Tissue Tissue Sample Treatment This compound Treatment Tissue->Treatment Fixation Fixation (FFPE) Treatment->Fixation Deparaffinization Deparaffinization & Rehydration Fixation->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (p-ERK or Ki67) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstain & Mount Detection->Counterstain Imaging Microscopy & Imaging Counterstain->Imaging Quantification Image Quantification Imaging->Quantification

Caption: Workflow for IHC analysis of this compound treated tissues.

Logical Relationship

Logical_Relationship Sligkv_NH2 This compound Treatment PAR2_Activation PAR2 Activation Sligkv_NH2->PAR2_Activation MAPK_ERK_Activation MAPK/ERK Activation PAR2_Activation->MAPK_ERK_Activation Cell_Proliferation Increased Cell Proliferation PAR2_Activation->Cell_Proliferation pERK_Increase Increased p-ERK Staining MAPK_ERK_Activation->pERK_Increase leads to Ki67_Increase Increased Ki-67 Staining Cell_Proliferation->Ki67_Increase leads to

Caption: Logical flow from this compound treatment to IHC-detectable markers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sligkv-NH2 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Sligkv-NH2 in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure maximal and reproducible responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G-protein-coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its extracellular N-terminus by proteases like trypsin.[3][4] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. This compound mimics this tethered ligand, allowing for direct activation of PAR2 without the need for enzymatic cleavage.[1][4]

Q2: What is a typical effective concentration range for this compound?

The optimal concentration of this compound is highly dependent on the cell type, the response being measured, and the experimental system. However, a general starting point for in vitro experiments is in the micromolar (µM) range. Studies have reported an IC50 of approximately 10.4 µM and a Ki of 9.64 µM.[2] For initial experiments, a dose-response curve ranging from 1 µM to 100 µM is recommended to determine the optimal concentration for your specific model. Some sensitive systems may respond to nanomolar concentrations, while others may require up to 1000 µM for a maximal response.[5]

Q3: How should I prepare and store my this compound stock solution?

This compound is typically supplied as a lyophilized powder.[5] For stock solutions, it is soluble in water (up to 1 mg/ml) or phosphate-buffered saline (PBS).[2] To prepare a stock solution, reconstitute the peptide in sterile water or PBS. Sonication may be required for complete dissolution.[1][2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q4: Why am I not observing a response after treating my cells with this compound?

Several factors could contribute to a lack of response. Please see the troubleshooting section below for a detailed guide. Key considerations include the expression level of PAR2 on your cells of interest, the viability of the peptide, the concentration used, and the sensitivity of your assay.

Q5: Is a control peptide necessary for my experiments?

Yes, using a control peptide is crucial to demonstrate the specificity of the observed effects to PAR2 activation. A common control is a reverse or scrambled sequence peptide, such as VKGILS-NH2, which should not activate the receptor.[5] Comparing the response of this compound to the control peptide helps to rule out non-specific effects.

This compound Efficacy and Binding Affinity

The following table summarizes the reported quantitative data for this compound activity. These values are useful for comparing the peptide's potency across different studies and assays.

ParameterReported ValueCell/System Context
IC50 10.4 µMNot specified in sources, general reference.[2]
Ki 9.64 µMNot specified in sources, general reference.[2]
IC50 (Displacement) 171 µMDisplacement of a radiolabeled ligand in HCT-15 cells.[6]

Note: IC50 and Ki values can vary significantly between different experimental systems and assay conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Response Low PAR2 Expression: The target cells may not express sufficient levels of PAR2.- Verify PAR2 expression using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express high levels of PAR2 or a system with overexpressed PAR2.[3]
Suboptimal Peptide Concentration: The concentration of this compound may be too low.- Perform a dose-response experiment with a broad concentration range (e.g., 10 nM to 100 µM) to determine the EC50 in your system.[7]
Peptide Degradation: The peptide may have degraded due to improper storage or handling.- Prepare fresh stock solutions from lyophilized powder. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Receptor Desensitization: Prolonged or repeated exposure to the agonist can lead to receptor desensitization.- Minimize pre-incubation times. - For longer experiments, consider a time-course study to identify the optimal stimulation period.[7]
High Background Signal Non-Specific Effects: The observed response may not be mediated by PAR2.- Include a negative control peptide (e.g., the reverse sequence VKGILS-NH2) in your experiment to confirm specificity.[5]
Contamination: Reagents or cell cultures may be contaminated.- Ensure all reagents are sterile and use aseptic techniques. - Test for mycoplasma contamination.
Poor Reproducibility Inconsistent Peptide Concentration: Inaccurate pipetting or dilution of the stock solution.- Calibrate pipettes regularly. - Prepare a fresh dilution series for each experiment.
Variability in Cell Culture: Differences in cell passage number, confluency, or health.- Use cells within a consistent passage number range. - Seed cells at a consistent density and ensure they are in a healthy, logarithmic growth phase.

Visualizing Experimental Design and Mechanisms

PAR2 Signaling Pathway Activation

The following diagram illustrates the mechanism of PAR2 activation by its endogenous proteolytic activator (e.g., Trypsin) and by the synthetic agonist this compound, leading to downstream cellular responses.

PAR2_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2_inactive Inactive PAR2 Receptor Trypsin->PAR2_inactive Cleavage Sligkv_NH2 This compound Sligkv_NH2->PAR2_inactive Direct Binding PAR2_active Active PAR2 Receptor (Tethered Ligand Exposed) PAR2_inactive->PAR2_active Conformational Change G_Protein G-Protein Coupling (e.g., Gq/11, Gs) PAR2_active->G_Protein Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK/ERK) G_Protein->Signaling Response Cellular Response (e.g., Inflammation, Proliferation) Signaling->Response

Caption: PAR2 activation by proteolytic cleavage or direct agonist binding.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues encountered during experiments with this compound.

Troubleshooting_Workflow Start Start: No or Low Response Check_PAR2 1. Verify PAR2 Expression (qPCR, Western Blot) Start->Check_PAR2 Dose_Response 2. Perform Dose-Response (e.g., 10 nM - 100 µM) Check_PAR2->Dose_Response Expression Confirmed Control_Peptide 3. Run Control Peptide (e.g., VKGILS-NH2) Dose_Response->Control_Peptide Still No Response Success Problem Resolved Dose_Response->Success Response Observed Check_Peptide 4. Check Peptide Aliquots (Prepare fresh stock) Control_Peptide->Check_Peptide Control is Inactive Control_Peptide->Success This compound Response is Specific Check_Assay 5. Validate Assay Sensitivity Check_Peptide->Check_Assay Still No Response Check_Peptide->Success Fresh Peptide Works Check_Assay->Success Assay is Validated

References

Troubleshooting inconsistent results with Sligkv-NH2.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sligkv-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent, reliable results with the Protease-Activated Receptor 2 (PAR2) agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a selective agonist for Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR).[1][2] It mimics the endogenous "tethered ligand" that is unmasked following proteolytic cleavage of the N-terminus of the PAR2 receptor by proteases like trypsin.[1][3][4] By binding to the receptor, this compound initiates intracellular signaling cascades.[1][5]

Q2: What are the key signaling pathways activated by this compound?

A2: this compound-mediated PAR2 activation primarily initiates G-protein-dependent signaling. The most well-characterized pathway involves the coupling to Gαq/11, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately results in intracellular calcium mobilization and protein kinase C (PKC) activation.[6] Additionally, PAR2 activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the transcription factor NF-κB.[5][7] There is also evidence for PAR2 coupling to other G-proteins like Gαi/o and Gα12/13.[6]

Q3: How should I properly store and handle this compound?

A3: For long-term stability, this compound should be stored at -20°C or -80°C.[8] It is recommended to aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles, which can degrade the peptide and lead to inconsistent results.[9] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1]

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in water, with some suppliers suggesting solubility up to 1 mg/ml.[8] For difficult-to-dissolve preparations, sonication can be used to aid dissolution.[1][9] Always refer to the manufacturer's datasheet for specific solubility information.

Troubleshooting Guide

Inconsistent Agonist Potency and Efficacy

Problem: I am observing variable or lower-than-expected potency (EC50/IC50) of this compound in my cellular assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Peptide Degradation Ensure the peptide has been stored correctly at -20°C or -80°C and that repeated freeze-thaw cycles have been avoided. Use a fresh aliquot or a newly purchased vial of the peptide.
Inaccurate Concentration Verify the initial weight of the peptide and the volume of solvent used for reconstitution. Spectrophotometric quantification (e.g., at 280 nm, if the sequence contained Trp or Tyr, which this compound does not, so alternative methods like peptide-specific assays may be needed) or using a highly accurate balance can confirm the concentration.
Low PAR2 Expression The potency of this compound is dependent on the expression level of PAR2 in your cell line or tissue. Confirm PAR2 expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have robust PAR2 expression.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization and internalization. Optimize the incubation time with this compound. For some signaling readouts (e.g., calcium flux), the response is transient.
Assay-Specific Conditions The observed potency can be influenced by assay conditions such as temperature, pH, and the presence of serum. Ensure these parameters are consistent across experiments.
Poor Solubility or Precipitation

Problem: The this compound powder is not fully dissolving, or I see precipitation in my stock solution or assay buffer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent While water is the recommended solvent, for higher concentrations, the use of a small amount of a co-solvent like DMSO followed by dilution in aqueous buffer might be necessary. Always check the manufacturer's recommendations.
Insufficient Dissolution Time/Energy Vortex the solution thoroughly. If solubility issues persist, brief sonication can be applied to aid dissolution.[1][9]
Buffer Incompatibility The peptide may be less soluble in certain buffers. Prepare the stock solution in water and then dilute it into your final assay buffer.

Quantitative Data Summary

The following table summarizes the reported binding affinity and potency of this compound and related peptides for PAR2. Note that values can vary depending on the experimental system and assay conditions.

Peptide Parameter Value Cell Line/System
This compound IC5010.4 µMNot specified
This compound Ki9.64 µMNot specified
SLIGKV-OH IC50171 µMHCT-15 cells
2-furoyl-LIGRL-NH2 IC501.10 µMHCT-15 cells

Experimental Protocols

General Protocol for In Vitro Calcium Mobilization Assay

This protocol provides a general workflow for measuring this compound-induced intracellular calcium mobilization in cultured cells.

  • Cell Culture: Plate cells expressing PAR2 in a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Fluorescent Calcium Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with the assay buffer to remove excess dye.

  • This compound Preparation: Prepare a series of dilutions of this compound in the assay buffer at concentrations 2-10 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Inject the this compound dilutions into the wells and continue recording the fluorescence signal for 1-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis Reconstitute Reconstitute this compound in recommended solvent Dilute Prepare serial dilutions Reconstitute->Dilute Treat Treat cells with this compound Dilute->Treat Plate Plate PAR2-expressing cells Plate->Treat Incubate Incubate for defined period Treat->Incubate Measure Measure downstream signal (e.g., Ca2+ flux, ERK phosphorylation) Incubate->Measure Analyze Analyze dose-response and determine EC50 Measure->Analyze

Caption: A generalized workflow for in-vitro experiments using this compound.

This compound Signaling Pathway

signaling_pathway Sligkv This compound PAR2 PAR2 Receptor Sligkv->PAR2 Binds & Activates Gq11 Gq/11 PAR2->Gq11 Activates MAPK MAPK/ERK Pathway PAR2->MAPK PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Responses (e.g., Inflammation, Proliferation) Ca_release->Cell_Response PKC->MAPK PKC->Cell_Response NFkB NF-κB Activation MAPK->NFkB NFkB->Cell_Response

Caption: Key signaling pathways activated by this compound through the PAR2 receptor.

References

Sligkv-NH2 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sligkv-NH2, a potent protease-activated receptor 2 (PAR2) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to store the peptide at -20°C or -80°C.[1][2] When stored at -20°C, the lyophilized powder is stable for at least one year, and for up to two years at -80°C.[3] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[2][4]

Q2: How should I store this compound once it is reconstituted in a solvent?

A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 4°C.[5] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[4][5] When stored at -20°C in solution, this compound should be used within one month, and within six months if stored at -80°C.[3] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[2][5]

Q3: What is the best solvent for reconstituting this compound?

A3: this compound is soluble in water up to 1 mg/ml.[6] For most in vitro cellular assays, sterile, purified water or a buffer such as PBS is a suitable solvent. One supplier suggests that for in vivo formulations, this compound can be dissolved in PBS with sonication to achieve a clear solution.[7]

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness or precipitation in a peptide solution can indicate poor solubility or aggregation. First, ensure the peptide has been completely dissolved by gentle vortexing or sonication.[8][9] If the solution remains cloudy, it may be due to the peptide reaching its solubility limit in the chosen solvent. You can try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer.[9] However, always check for solvent compatibility with your experimental system.

Q5: What are the potential degradation pathways for this compound?

A5: Like other peptides, this compound is susceptible to several chemical and physical degradation pathways.[10][11] The primary chemical degradation routes include:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic conditions.[11]

  • Oxidation: The amino acid sequence of this compound (Ser-Leu-Ile-Gly-Lys-Val-NH2) does not contain highly susceptible residues like Methionine or Cysteine. However, oxidation can still occur under harsh conditions.

  • Deamidation: The C-terminal amide (NH2) could potentially be hydrolyzed to a carboxylic acid, though amides are generally more stable than esters.

Physical degradation can involve aggregation, where peptide molecules stick together, or adsorption to the surface of storage vials.[10]

Stability Data

While specific quantitative stability data for this compound across various conditions is not extensively available in published literature, the following tables provide a general guide based on supplier recommendations and best practices for peptide storage.

Table 1: Recommended Storage Conditions and Expected Stability of this compound

FormStorage TemperatureRecommended Duration
Lyophilized Powder-80°CUp to 2 years[3]
-20°CUp to 1 year[3]
4°CUp to 2 years (per one supplier)[7]
Reconstituted in Aqueous Buffer-80°CUp to 6 months[3]
-20°CUp to 1 month[3]
4°CUp to 1 week[5]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with this compound

IssuePossible CauseRecommended Solution
Low or no biological activity Peptide degradation due to improper storage or handling.- Ensure the peptide was stored at the correct temperature and protected from light and moisture.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Prepare fresh solutions for critical experiments.
Inaccurate peptide concentration due to incomplete solubilization.- Confirm the peptide is fully dissolved. Use sonication if necessary.- Perform a small-scale solubility test before dissolving the entire batch.[9]
Inconsistent results between experiments Variability in peptide solution stability.- Use freshly prepared solutions for each experiment or use aliquots from the same frozen stock.- Ensure consistent handling and storage of peptide solutions.
Contamination of the peptide stock.- Use sterile solvents and handle the peptide under aseptic conditions.
Difficulty dissolving the peptide The peptide has low solubility in the chosen solvent.- this compound is a relatively neutral and hydrophobic peptide. If solubility in water or buffer is an issue, try dissolving it in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing.[8][9]
The peptide has aggregated.- Use sonication to help break up aggregates.[8] Consider using a different solvent or adjusting the pH of the buffer.

Experimental Protocols

Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for conducting a stability study of this compound. A stability-indicating HPLC method that separates the intact peptide from its potential degradation products is crucial.

1. Objective: To determine the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, pH).

2. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • The buffer/solvent in which stability will be tested

  • HPLC system with a UV detector

  • Reversed-phase C18 column

3. Method:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Reconstitute in the desired solvent (e.g., water, PBS) to a known concentration (e.g., 1 mg/mL).

  • Stability Sample Preparation:

    • Aliquot the stock solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).

    • Prepare control samples to be analyzed at time zero.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the peptide and its more hydrophobic degradation products. An example gradient is 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 214 nm (for the peptide bond)

    • Injection Volume: 20 µL

  • Data Collection and Analysis:

    • Inject samples at specified time points (e.g., 0, 24, 48, 72 hours; 1 week, 1 month).

    • Record the peak area of the intact this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

This compound Signaling Pathway

This compound acts as an agonist for Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that can lead to various cellular responses, including inflammation and cell proliferation.

Sligkv_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Binds and Activates Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cell_Response Cellular Response (e.g., Inflammation, Proliferation) Ca_release->Cell_Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->Cell_Response

This compound activates PAR2, leading to downstream signaling cascades.
Experimental Workflow for this compound Stability Testing

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.

Stability_Workflow start Start: this compound Stability Study prep_stock Prepare this compound Stock Solution start->prep_stock prep_samples Aliquot into Stability Samples (Different Conditions: Temp, pH) prep_stock->prep_samples time_zero Analyze Time Zero (T0) Sample via HPLC prep_samples->time_zero store_samples Store Samples at Defined Conditions prep_samples->store_samples data_analysis Data Analysis: - Calculate % Remaining this compound - Identify Degradation Products time_zero->data_analysis time_points Analyze Samples at Pre-defined Time Points (T1, T2, T3...) store_samples->time_points time_points->data_analysis conclusion Conclusion: Determine Stability Profile data_analysis->conclusion

A logical workflow for conducting a stability study of this compound.

References

Preventing off-target effects of Sligkv-NH2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sligkv-NH2, a synthetic peptide agonist of Protease-Activated Receptor-2 (PAR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent agonist for Protease-Activated Receptor-2 (PAR2), which is a G-protein-coupled receptor (GPCR).[1] It mimics the endogenous "tethered ligand" that is unmasked upon proteolytic cleavage of the N-terminus of the PAR2 receptor by proteases like trypsin.[1][2] Activation of PAR2 by this compound initiates intracellular signaling cascades, primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[3][4]

Q2: What are the known downstream signaling pathways activated by this compound?

This compound-mediated PAR2 activation triggers two primary signaling pathways:

  • Phospholipase C (PLC) / Calcium Mobilization Pathway: Activation of Gq leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[3][4]

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: PAR2 activation can also lead to the phosphorylation and activation of the ERK1/2 family of MAP kinases. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[5]

Troubleshooting Guide

Issue 1: Inconsistent or weak experimental results with this compound.

  • Possible Cause 1: Peptide Degradation. Peptides are susceptible to degradation by proteases present in serum-containing media or due to improper storage.

    • Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent and store them at -20°C or lower.[1] When performing experiments, use serum-free media where possible or minimize the incubation time in serum-containing media.

  • Possible Cause 2: Low Receptor Expression. The cell line used may not express sufficient levels of PAR2 to elicit a robust response.

    • Recommendation: Verify PAR2 expression in your cell line using techniques like RT-PCR, western blotting, or flow cytometry. Consider using a cell line known to endogenously express high levels of PAR2 or a cell line stably overexpressing PAR2.

  • Possible Cause 3: Suboptimal Assay Conditions. The concentration of this compound, incubation time, or assay parameters may not be optimized.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Optimize incubation times and other assay parameters based on the specific signaling pathway being investigated.

Issue 2: Suspected off-target effects in my experiment.

  • Possible Cause 1: Cross-reactivity with other PAR family members. this compound, while being a PAR2 agonist, may exhibit some activity on other PARs, particularly PAR1, at higher concentrations.[6][7]

    • Recommendation:

      • Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target activation.

      • Employ a PAR1 antagonist (e.g., Vorapaxar) as a negative control to confirm that the observed effects are not mediated by PAR1.

      • Consider using more specific PAR2 agonists. Several analogs of this compound have been developed with improved selectivity for PAR2.[8][9] See the data in Table 1 for a comparison of different PAR2 agonists.

  • Possible Cause 2: Non-specific peptide effects. At very high concentrations, peptides can sometimes cause non-specific effects on cell membranes or interact with other cellular components.

    • Recommendation: Include a negative control peptide with a scrambled or reversed amino acid sequence (e.g., VKGILS-NH2) to ensure that the observed effects are specific to the this compound sequence and its interaction with PAR2.[10]

Data Presentation

Table 1: Comparison of Potency and Selectivity of PAR2 Agonists

AgonistTarget ReceptorAssay TypeCell LineEC50 / IC50 / KiReference
This compoundPAR2Calcium MobilizationCHO-hPAR2EC50: 3 µM[11]
SLIGRL-NH2PAR2Calcium MobilizationHEK293TEC50: 7.14 µM[12]
2-furoyl-LIGRLO-NH2PAR2Calcium Mobilization16HBE14o-EC50: 0.84 µM[8]
2-aminothiazol-4-yl-LIGRL-NH2 (Compound 1)PAR2Calcium Mobilization16HBE14o-EC50: 1.77 µM[8]
6-aminonicotinyl-LIGRL-NH2 (Compound 2)PAR2Calcium Mobilization16HBE14o-EC50: 2.60 µM[8]
GB110PAR2Calcium MobilizationVariousPotency similar to synthetic peptide agonists[9]
IK187PAR2G-protein activation-Sub-micromolar potency[9]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation.

Materials:

  • Cells expressing PAR2

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and other test compounds

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed cells into 96-well plates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate in the dark at 37°C for 45-60 minutes.

  • Agonist Preparation: During incubation, prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline reading and then add the agonist solutions to the wells.

    • Continue recording the fluorescence to measure the change in intracellular calcium.[2]

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing PAR2

  • Cell culture dishes

  • This compound and other test compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and PVDF membranes

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with this compound or control compounds for the desired time.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[13]

Visualizations

Sligkv_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Binds and Activates Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Ca2+ Release Ca2_ER RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Translocates to nucleus Troubleshooting_Workflow Start Inconsistent or Weak Results? CheckPeptide Check Peptide Integrity (Fresh stock, proper storage) Start->CheckPeptide Yes OffTarget Suspected Off-Target Effects? Start->OffTarget No CheckReceptor Verify PAR2 Expression (RT-PCR, Western Blot) CheckPeptide->CheckReceptor OptimizeAssay Optimize Assay Conditions (Dose-response, time course) CheckReceptor->OptimizeAssay ResultOK Results Improved OptimizeAssay->ResultOK UseLowestConc Use Lowest Effective Concentration OffTarget->UseLowestConc Yes ResultNotOK Issue Persists OffTarget->ResultNotOK No UseAntagonist Use PAR1 Antagonist Control UseLowestConc->UseAntagonist UseSpecificAgonist Consider More Specific PAR2 Agonist UseAntagonist->UseSpecificAgonist UseScrambled Include Scrambled Peptide Control UseSpecificAgonist->UseScrambled UseScrambled->ResultOK

References

How to address Sligkv-NH2 peptide degradation in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Sligkv-NH2 peptide degradation in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a synthetic hexapeptide with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val-NH2. It functions as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor involved in various physiological and pathological processes, including inflammation and pain.[1] this compound mimics the endogenous tethered ligand that is exposed upon proteolytic cleavage of the N-terminus of the PAR2 receptor by proteases such as trypsin.

Q2: What are the primary causes of this compound degradation in experimental solutions?

Like most peptides, this compound is susceptible to both chemical and physical degradation. The primary causes include:

  • Enzymatic Degradation: Proteases present in biological samples (e.g., serum, plasma, cell culture media) can cleave the peptide bonds. Aminopeptidases, for instance, can cleave the N-terminal serine.

  • Hydrolysis: Cleavage of peptide bonds can occur at acidic or alkaline pH. The presence of a C-terminal amide in this compound provides some protection against carboxypeptidases, but the internal peptide bonds can still be hydrolyzed.

  • Oxidation: While this compound does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over time, especially in the presence of metal ions or reactive oxygen species.

  • Physical Instability: Repeated freeze-thaw cycles can lead to aggregation and loss of activity. Adsorption to plasticware can also reduce the effective concentration of the peptide.

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical for maintaining the integrity and activity of this compound.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a desiccated environment. Under these conditions, the peptide can be stable for years.

  • Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C. Stability in solution is generally for up to one month at -20°C.

  • Working Solutions: Whenever possible, working solutions should be prepared fresh on the day of the experiment.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues encountered during experiments with this compound, focusing on identifying and mitigating degradation.

Issue 1: Loss of Peptide Activity or Inconsistent Experimental Results

If you observe a decrease in the expected biological effect of this compound or high variability in your results, peptide degradation is a likely culprit.

Potential Cause Recommended Action
Improper Storage Review your storage conditions. Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture. For solutions, use single-use aliquots to avoid freeze-thaw cycles.
Enzymatic Degradation in Biological Samples If using serum, plasma, or cell culture media containing serum, consider adding a broad-spectrum protease inhibitor cocktail. Alternatively, perform experiments at 4°C to reduce enzymatic activity. Heat-inactivating serum (56°C for 30 minutes) can also reduce protease activity, but may affect other components of your system.
pH Instability The optimal pH for peptide stability is typically between 5 and 7.[2] Verify the pH of your experimental buffers. Avoid highly acidic or alkaline conditions unless experimentally required.
Oxidation Prepare solutions in deoxygenated buffers. Minimize the headspace in your storage vials. If oxidation is suspected, consider adding antioxidants, but verify their compatibility with your assay.
Adsorption to Surfaces Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adsorption.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

The presence of new peaks in your HPLC chromatogram that are not present in a freshly prepared sample is a clear indication of degradation.

Potential Cause Recommended Action
Hydrolytic Cleavage Analyze the mass of the new peaks by mass spectrometry (MS) to identify the fragments. This can help pinpoint the labile peptide bonds. Adjust the pH of your solutions to a more neutral range (pH 5-7) to minimize hydrolysis.
Enzymatic Cleavage If working with biological matrices, the new peaks are likely enzymatic degradation products. Use LC-MS/MS to identify the cleavage sites. Consider using protease inhibitors or performing experiments in serum-free media if possible.
Oxidation or Deamidation Oxidized or deamidated peptides will have a different retention time on a reverse-phase HPLC column. Confirm these modifications by MS. Protect the peptide from light and oxygen, and use freshly prepared solutions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in a Biological Fluid (e.g., Serum)

This protocol provides a framework for determining the stability of this compound in a complex biological matrix.

Materials:

  • This compound peptide

  • Human serum (or other biological fluid)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Low-protein-binding microcentrifuge tubes

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for identification of degradation products)

Procedure:

  • Peptide Reconstitution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, purified water.

  • Incubation:

    • In a low-protein-binding microcentrifuge tube, add this compound to the serum to a final concentration of 100 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Sample Preparation for Analysis:

    • Immediately stop the enzymatic reaction by adding an equal volume of 1% TFA in ACN to the aliquot. This will precipitate the serum proteins.

    • Vortex the sample and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully collect the supernatant and inject it into the RP-HPLC system.

    • Use a gradient of water/ACN with 0.1% TFA as the mobile phase.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining peptide relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Stress Conditions:

  • Acidic Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for various time points.

  • Alkaline Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for various time points.

  • Oxidative Degradation: Incubate this compound in 3% hydrogen peroxide at room temperature for various time points.

  • Thermal Degradation: Incubate lyophilized this compound at elevated temperatures (e.g., 80°C) for various time points.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for various time points.

Analysis:

Analyze the samples from each stress condition using RP-HPLC and LC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reconstitute Reconstitute this compound mix Mix Peptide and Matrix reconstitute->mix prepare_matrix Prepare Biological Matrix (e.g., Serum) prepare_matrix->mix incubate Incubate at 37°C mix->incubate time_points Collect Aliquots at Different Time Points incubate->time_points precipitate Protein Precipitation (TFA/ACN) time_points->precipitate centrifuge Centrifugation precipitate->centrifuge hplc RP-HPLC Analysis centrifuge->hplc ms LC-MS Analysis (Optional) centrifuge->ms quantify Quantify Peak Area hplc->quantify identify Identify Degradation Products ms->identify plot Plot Degradation Curve quantify->plot plot->identify Characterize Stability degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_hydrolysis Hydrolysis (Acidic/Alkaline pH) cluster_oxidation Oxidation Sligkv Intact this compound (Ser-Leu-Ile-Gly-Lys-Val-NH2) aminopeptidase Aminopeptidase Sligkv->aminopeptidase internal_cleavage Peptide Fragments (e.g., Ser-Leu + Ile-Gly-Lys-Val-NH2) Sligkv->internal_cleavage Peptide Bond Cleavage oxidized_peptide Oxidized this compound Sligkv->oxidized_peptide ROS, Metal Ions n_terminal_cleavage Leu-Ile-Gly-Lys-Val-NH2 + Ser aminopeptidase->n_terminal_cleavage

References

Sligkv-NH2 solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sligkv-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this PAR2 agonist peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic hexapeptide with the sequence Ser-Leu-Ile-Gly-Lys-Val-NH2. It acts as a potent agonist for the Protease-Activated Receptor 2 (PAR2).[1] The C-terminal amidation enhances its binding affinity compared to its carboxylic acid counterpart.[2]

Q2: What is the expected solubility of this compound?

The solubility of this compound can vary depending on the solvent and desired concentration. It is reported to be soluble in water up to 1 mg/mL. Some suppliers indicate a much higher solubility of up to 100 mg/mL in PBS when using co-solvents.[3] For initial stock solutions, organic solvents like DMSO can also be used.[4][5]

Q3: My this compound is not dissolving in water. What should I do?

If you are facing issues dissolving this compound in water, it is recommended to try a step-wise approach. First, ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture absorption.[6] Gentle sonication can help break up aggregates and facilitate dissolution.[5][7] If it still doesn't dissolve, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve solubility due to the peptide's net positive charge.[4][8]

Q4: Can I dissolve this compound directly in my cell culture media or buffer (e.g., PBS)?

It is generally not recommended to dissolve a lyophilized peptide directly into a buffer containing salts, like PBS, as this can sometimes hinder solubility.[9] The best practice is to first prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water, dilute acetic acid, or DMSO) and then dilute this stock solution into your experimental buffer.[4]

Q5: How should I store my this compound, both as a lyophilized powder and in solution?

For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment.[6][10] Once in solution, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Peptide solutions can generally be stored at -20°C for up to a month or at -80°C for up to six months.[11] For peptides in aqueous solutions, maintaining a pH between 5 and 6 can prolong storage life.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue Potential Cause Recommended Solution
Cloudy or unclear solution in water Incomplete dissolution or aggregation.1. Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[5][7]2. Gentle Warming: Warm the solution briefly to 37°C.[12]3. pH Adjustment: Since this compound has a net positive charge, add a small amount of 10% acetic acid dropwise to lower the pH, which should increase solubility.[4][8]
Precipitation upon dilution in buffer The peptide has exceeded its solubility limit in the final buffer.1. Slow Dilution: Add the concentrated peptide stock solution dropwise to the buffer while gently vortexing. Do not add the buffer to the stock solution.[7]2. Lower Final Concentration: The desired final concentration may be too high for the chosen buffer system. Try preparing a more dilute solution.
Difficulty dissolving for high concentrations The inherent properties of the peptide may limit its solubility in purely aqueous solutions at high concentrations.1. Use of Organic Solvents: First, dissolve the peptide in a small amount of an organic solvent like DMSO or DMF.[5] Then, slowly add this stock solution to your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).[7][13]2. Co-solvents in PBS (for in vivo formulations): While specific commercial formulations are proprietary, a general approach for high-concentration peptide formulations involves a mixture of co-solvents. A common practice is to first dissolve the peptide in a minimal amount of DMSO, followed by the addition of a solubilizing agent like PEG300, and then a surfactant such as Tween 80, before finally adding PBS or saline.

Data Summary

This compound Properties and Solubility
PropertyValueReference
Molecular Weight 614.78 g/mol
Sequence Ser-Leu-Ile-Gly-Lys-Val-NH2
Appearance White to off-white lyophilized powder[3]
Solubility in Water Up to 1 mg/mL
Solubility in PBS with co-solvents Up to 100 mg/mL[3]
Storage (Lyophilized) -20°C or -80°C[6][10]
Storage (In Solution) -20°C (1 month), -80°C (6 months)[11]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Sterile Water
  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Add the appropriate volume of sterile, deionized water to the vial to achieve a final concentration of 1 mg/mL.

  • Vortex the vial gently for 1-2 minutes.

  • If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Stepwise Solubilization of this compound using an Acidic Solution
  • Begin by attempting to dissolve the peptide in sterile water as described in Protocol 1.

  • If the solution remains cloudy, add 10% acetic acid dropwise while vortexing.

  • Continue to add the acidic solution in small increments until the peptide is fully dissolved.

  • Once dissolved, the solution can be further diluted with an appropriate buffer for your experiment.

  • Note the final concentration of acetic acid and ensure it is compatible with your assay.

Protocol 3: Preparation of a High-Concentration Stock Solution using DMSO
  • Add a minimal amount of pure DMSO to the lyophilized this compound to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • For use in aqueous-based assays, slowly add the DMSO stock solution dropwise into your stirred experimental buffer to achieve the desired final concentration.

  • The final DMSO concentration should ideally be kept below 1% to avoid solvent effects in biological assays.

Visualizations

Sligkv_NH2_Solubility_Troubleshooting start Start with lyophilized This compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water is_clear1 Is the solution clear? dissolve_water->is_clear1 sonicate Sonicate for 5-10 minutes is_clear2 Is the solution clear? sonicate->is_clear2 is_clear1->sonicate No ready Solution is ready for use (aliquot and store) is_clear1->ready Yes add_acid Add 10% acetic acid dropwise add_acid->is_clear2 is_clear2->add_acid No use_dmso Dissolve in minimal DMSO is_clear2->use_dmso Still not clear is_clear2->ready Yes dilute_buffer Slowly dilute into aqueous buffer use_dmso->dilute_buffer dilute_buffer->ready fail Consult further technical support

Caption: A troubleshooting workflow for dissolving this compound.

Sligkv_NH2_Storage_Handling cluster_lyophilized Lyophilized Peptide cluster_solution Peptide in Solution lyophilized Store at -20°C or -80°C in a desiccator warm_up Equilibrate to room temp before opening lyophilized->warm_up stock_solution Prepare concentrated stock solution warm_up->stock_solution Dissolve aliquot Aliquot into single-use volumes stock_solution->aliquot storage Store at -20°C (short-term) or -80°C (long-term) aliquot->storage

Caption: Best practices for the storage and handling of this compound.

References

Technical Support Center: Assessing the Effects of Sligkv-NH2 on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sligkv-NH2, a Protease-Activated Receptor 2 (PAR2) agonist, in cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in accurately assessing the effects of this compound on cell viability.

Contrary to inquiries about cytotoxicity, current research indicates that this compound and other PAR2 agonists are primarily involved in promoting cell proliferation, survival, and inflammation rather than inducing cell death.[1][2][3][4] This resource is designed to help you navigate the nuances of studying these effects and troubleshoot common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing any cytotoxic effects with this compound. Is there something wrong with my experiment?

A1: It is highly likely that your experimental results are accurate. This compound is a PAR2 agonist, and the activation of PAR2 is generally not associated with cytotoxicity. In fact, studies have shown that PAR2 activation can protect cells from apoptosis and promote proliferation.[2][3][4] If your goal is to induce cell death, this compound is likely not the appropriate compound.

Q2: My MTT/XTT assay shows an unexpected increase in signal after treating with this compound. What does this mean?

A2: An increased signal in MTT or XTT assays is indicative of an increase in metabolic activity, which is often correlated with cell proliferation.[1] this compound, as a PAR2 agonist, can stimulate signaling pathways that promote cell growth, leading to a higher number of viable, metabolically active cells compared to untreated controls.

Q3: Can this compound interfere with the components of my cell viability assay?

A3: While less common with peptides compared to some small molecules, interference is a possibility. It is always good practice to run a cell-free control where you add this compound to the assay reagents in media without cells. This will help you determine if the peptide directly reduces the tetrazolium salts (MTT/XTT) or interacts with the LDH assay components, which could lead to false-positive results.

Q4: What are the key signaling pathways activated by this compound that might affect cell viability?

A4: this compound activates PAR2, which is a G-protein coupled receptor. This activation can initiate several downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phospholipase C (PLC)/intracellular calcium (Ca2+) signaling pathways.[5][6] These pathways are known to regulate cell proliferation, survival, and inflammation.

Troubleshooting Guides

This section addresses specific issues you might encounter when performing cell viability assays with this compound.

MTT/XTT Assay Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
High background absorbance - Contamination of media or reagents.- Phenol red in the culture medium.- Direct reduction of MTT/XTT by the peptide.- Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay.- Run a cell-free control with this compound to check for direct reduction.
Low signal or poor sensitivity - Suboptimal cell number.- Insufficient incubation time with the reagent.- Incomplete solubilization of formazan crystals (MTT assay).- Optimize cell seeding density for your cell line.- Increase the incubation time with the MTT/XTT reagent (typically 1-4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing or using a different solubilization buffer.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
LDH Cytotoxicity Assay Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
High background LDH in control wells - High spontaneous cell death in culture.- LDH present in the serum supplement (FBS).- Mechanical stress during plate handling or pipetting.- Ensure cells are healthy and not overgrown before starting the experiment.- Reduce the serum concentration in the medium during the assay or use a serum-free medium.- Handle the plate gently and avoid vigorous pipetting.
Low signal even with positive control - Insufficient cell number.- Inactive LDH enzyme.- Assay reagents have expired or were stored improperly.- Increase the cell seeding density.- Ensure the positive control (e.g., lysis buffer) is effectively lysing the cells.- Check the expiration dates and storage conditions of all assay components.
False positive cytotoxicity - this compound preparation is contaminated with a cytotoxic substance.- Peptide solvent (e.g., DMSO) is at a cytotoxic concentration.- Test the purity of your this compound.- Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells.

Data Presentation

The following table provides an example of how to present cell viability data from an MTT assay after treatment with a PAR2 agonist. Note that this is illustrative data, as extensive dose-response cytotoxicity data for this compound is not widely published, reflecting its non-toxic nature.

Concentration of PAR2 Agonist (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)1005.2
11034.8
101156.1
501247.3
1001286.9

Experimental Protocols & Workflows

General Experimental Workflow for Assessing this compound Effects on Cell Viability

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_peptide Add this compound to cells seed_plate->add_peptide prep_peptide Prepare this compound dilutions prep_peptide->add_peptide incubate Incubate for desired time (e.g., 24, 48, 72h) add_peptide->incubate add_reagent Add Viability Assay Reagent (MTT, XTT, or LDH) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance/fluorescence incubate_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot dose-response curve calc_viability->plot_data

Experimental workflow for assessing peptide effects on cell viability.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Read Absorbance: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 as in the MTT protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer) and a negative control (untreated cells).

  • Collect Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Read Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (negative control) and maximum release (positive control).

Signaling Pathway Diagram

Activation of PAR2 by this compound can trigger multiple intracellular signaling cascades that influence cell fate. The diagram below illustrates a simplified overview of the major pathways involved.

PAR2_Signaling Sligkv This compound PAR2 PAR2 Receptor Sligkv->PAR2 activates Gq Gq protein PAR2->Gq couples to PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation Ca_release->Inflammation MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation MAPK_pathway->Inflammation

References

Technical Support Center: Optimizing Sligkv-NH2-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in assays involving the PAR2 agonist, Sligkv-NH2.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound-based experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Signal Intensity

Potential CauseRecommended SolutionExpected Outcome
Peptide Degradation Store lyophilized this compound at -20°C or -80°C.[1] Reconstitute just before use and avoid repeated freeze-thaw cycles. For solutions, store at -20°C for up to one month or -80°C for up to six months.[1]Preservation of peptide integrity and bioactivity, leading to a stronger signal.
Incorrect Peptide Concentration Verify the net peptide content. Prepare fresh stock solutions and perform serial dilutions accurately. Use a molarity calculator for precise concentration determination.[2]Accurate peptide concentration ensures that the assay is performed within the optimal response range.
Suboptimal Assay Conditions Optimize incubation times, temperature, and cell density. For instance, in an ERK1/2 phosphorylation assay, stimulation time can be critical, with peaks often observed between 3-5 minutes.[3]A significant increase in signal-to-noise ratio.
Peptide Adsorption Use low-protein-binding plates and pipette tips.[4] Consider adding a blocking agent like BSA or a non-ionic detergent such as Tween-20 to the assay buffer.[4]Increased availability of this compound for receptor binding, resulting in a higher signal.
Inactive Receptor Ensure the cell line expresses functional PAR2 receptors. Perform positive controls with known PAR2 agonists.Confirmation of a responsive biological system, allowing for accurate assessment of this compound activity.

Issue 2: High Background Signal

Potential CauseRecommended SolutionExpected Outcome
Autofluorescence Use a plate reader with appropriate filter sets to minimize bleed-through. Consider using red-shifted fluorescent dyes, as cellular autofluorescence is often lower at longer wavelengths.[4]Reduction in background fluorescence, improving the signal-to-noise ratio.
Non-specific Antibody Binding (ELISA) Increase the number of wash steps. Optimize the concentration of primary and secondary antibodies. Use a blocking buffer appropriate for the assay.Minimized non-specific binding leading to a lower background signal.
Contaminated Reagents Use fresh, high-quality reagents and sterile, nuclease-free water. Filter-sterilize buffers.Elimination of interfering substances that may contribute to high background.
Residual Trifluoroacetic Acid (TFA) If high concentrations of TFA are suspected from peptide synthesis, consider peptide re-purification or TFA salt exchange to chloride.Reduced interference from TFA, which can quench fluorescence and affect cell viability.
Cell Health Ensure cells are healthy and not overly confluent. Damaged or dying cells can exhibit high baseline calcium levels.[5]A lower and more stable baseline signal in fluorescence-based assays.

Issue 3: High Variability (High Coefficient of Variation - %CV)

Potential CauseRecommended SolutionExpected Outcome
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques. For multi-well plates, ensure consistent timing of reagent addition.Improved precision and reproducibility, with a %CV below 15% for replicate wells.
Edge Effects in Plates Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment. Pre-incubate plates at room temperature for 30 minutes to reduce thermal gradients.[3]Minimized variability across the plate, leading to more consistent results.
Incomplete Washing Ensure complete removal of wash buffers between steps, as residual buffer can dilute subsequent reagents.Consistent reaction volumes and concentrations in each well, reducing variability.
Peptide Stock Inhomogeneity Vortex reconstituted peptide solutions thoroughly before making dilutions.Uniform peptide concentration across all aliquots, leading to more consistent assay results.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[6]Uniform cell numbers across wells, reducing variability in cellular responses.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Lyophilized this compound should be stored at -20°C or for long-term storage, at -80°C.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Q2: What is the best solvent to dissolve this compound?

A2: this compound is soluble in water up to 1 mg/ml.[2] For cell-based assays, it is recommended to dissolve it in a sterile, endotoxin-free buffer such as PBS.

Q3: What is the mechanism of action of this compound?

A3: this compound is a synthetic peptide agonist of the Protease-Activated Receptor 2 (PAR2). It mimics the tethered ligand that is exposed after proteolytic cleavage of the N-terminus of the PAR2 receptor by proteases like trypsin.[2][7] Binding of this compound to PAR2 activates the receptor and initiates downstream signaling cascades.

Q4: What are the primary signaling pathways activated by this compound?

A4: this compound binding to PAR2 primarily activates the Gαq/11 G-protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). Another key downstream pathway activated is the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2.

Q5: How can I prevent my this compound peptide from adsorbing to labware?

A5: To minimize peptide adsorption, it is recommended to use low-protein-binding polypropylene or polyethylene labware.[4] For particularly "sticky" peptides, adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) or a carrier protein like bovine serum albumin (BSA) to your buffers can help.[4] When working with glass, siliconizing the glassware can reduce adsorption.[4]

Experimental Protocols

1. Calcium Mobilization Assay

This protocol is designed for use with a fluorescent plate reader to measure intracellular calcium flux in response to this compound.

  • Cell Seeding:

    • Seed cells (e.g., HEK293 cells stably expressing human PAR2) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (typically 40,000-80,000 cells per well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • This compound Preparation and Addition:

    • Prepare a 2X concentrated stock solution of this compound in the assay buffer.

    • Perform serial dilutions to create a range of concentrations to be tested.

  • Measurement of Calcium Flux:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add 100 µL of the 2X this compound solution to each well.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0) or as the change in fluorescence (F - F0).

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

2. ERK1/2 Phosphorylation Assay (Cell-Based ELISA)

This protocol outlines a cell-based ELISA to measure the phosphorylation of ERK1/2 in response to this compound.

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well tissue culture plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours before the experiment to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with various concentrations of this compound for the desired stimulation time (e.g., 5-15 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubating for 20 minutes at room temperature.

    • Wash the cells three times with wash buffer (e.g., PBS with 0.1% Triton X-100).

    • Permeabilize the cells by incubating with 100 µL of 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with wash buffer.

    • Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS with 5% BSA) and incubating for 1 hour at room temperature.

    • Aspirate the blocking buffer and add 100 µL of the primary antibody (e.g., rabbit anti-phospho-ERK1/2) diluted in antibody dilution buffer (e.g., PBS with 1% BSA and 0.05% Tween-20). Incubate overnight at 4°C.

    • Wash the cells three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the cells five times with wash buffer.

    • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of 1M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Normalization:

    • To normalize for cell number, after reading the absorbance, wash the plate with PBS, and then stain the cells with a total protein stain like Janus Green or Crystal Violet.

    • Elute the stain and read the absorbance at the appropriate wavelength.

    • Divide the phospho-ERK1/2 absorbance by the total protein absorbance for each well.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sligkv This compound PAR2 PAR2 Sligkv->PAR2 Binds to Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates MAPK_Cascade MAPK Cascade (Ras/Raf/MEK) Gq11->MAPK_Cascade Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca->Cellular_Response Leads to PKC->Cellular_Response Leads to ERK ERK1/2 MAPK_Cascade->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK->Cellular_Response Leads to

Caption: this compound activates the PAR2 signaling cascade.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate dye_loading 2. Load Cells with Calcium-sensitive Dye seed_cells->dye_loading prepare_agonist 3. Prepare this compound Serial Dilutions dye_loading->prepare_agonist baseline 4. Measure Baseline Fluorescence prepare_agonist->baseline add_agonist 5. Add this compound baseline->add_agonist read_signal 6. Record Fluorescence Signal Over Time add_agonist->read_signal calculate_response 7. Calculate Peak Fluorescence Response read_signal->calculate_response dose_response 8. Generate Dose-Response Curve and Determine EC50 calculate_response->dose_response Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Assay Problem (e.g., High Variability) pipetting Inconsistent Pipetting start->pipetting edge_effect Plate Edge Effects start->edge_effect reagents Reagent Instability start->reagents cells Cellular Factors start->cells calibrate_pipettes Calibrate Pipettes & Use Proper Technique pipetting->calibrate_pipettes plate_layout Optimize Plate Layout edge_effect->plate_layout fresh_reagents Prepare Fresh Reagents reagents->fresh_reagents optimize_cells Optimize Cell Seeding & Handling cells->optimize_cells run_qc Run QC Samples calibrate_pipettes->run_qc plate_layout->run_qc fresh_reagents->run_qc optimize_cells->run_qc analyze_cv Analyze %CV run_qc->analyze_cv end Problem Resolved analyze_cv->end

References

PAR2 Biased Agonism Technical Support Center: Sligkv-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the biased agonism of Sligkv-NH2 at Protease-Activated Receptor 2 (PAR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PAR2?

This compound is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a selective agonist for human Protease-Activated Receptor 2 (PAR2).[1][2][3] It mimics the endogenous "tethered ligand" that is exposed after proteolytic cleavage of the N-terminal domain of the PAR2 receptor by proteases like trypsin.[1][2][4][5] Unlike endogenous activation, this compound can directly bind to and activate PAR2 without the need for prior enzymatic cleavage.[1][3]

Q2: What is biased agonism in the context of PAR2 and this compound?

Biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct conformations of a receptor, leading to the preferential activation of a subset of downstream signaling pathways.[6] For PAR2, agonists can differentially engage G protein-dependent pathways (like Gq/11-mediated calcium release or Gi/o-mediated cAMP inhibition) and G protein-independent pathways, such as those mediated by β-arrestin.[6][7][8] this compound, like other PAR2 agonists, can exhibit biased signaling, and its effects should be characterized across multiple pathways to determine its specific signaling signature.[6]

Q3: Which signaling pathways are typically activated by PAR2?

PAR2 is known to couple to several intracellular signaling pathways:

  • Gαq/11: This is a canonical pathway for PAR2, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).[5][7]

  • Gαi/o: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7]

  • Gα12/13: This pathway activates RhoA, a small GTPase involved in regulating the actin cytoskeleton.[7]

  • β-Arrestin: PAR2 can also signal independently of G proteins by recruiting β-arrestins, which can act as scaffolds for other signaling proteins, including those in the MAPK/ERK pathway.[7][8]

  • MAPK/ERK Pathway: Activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a common downstream consequence of PAR2 activation and can be initiated through both G protein-dependent and β-arrestin-mediated mechanisms.[7][9]

Q4: What are the essential experimental assays to study this compound biased agonism at PAR2?

To comprehensively characterize the biased agonism of this compound, a panel of assays targeting different signaling pathways is recommended:

  • Calcium Mobilization Assay: To measure Gαq/11 pathway activation.[5][10]

  • ERK1/2 Phosphorylation Assay: To assess MAPK pathway activation.[11][12]

  • β-Arrestin Recruitment Assay: To measure G protein-independent signaling.[13][14][15][16]

  • cAMP Assay: To investigate Gαi/o coupling.[7]

Troubleshooting Guides

Calcium Mobilization Assay

Issue: Low or no signal upon this compound stimulation.

Possible Cause Troubleshooting Step
Cell line does not express functional PAR2. Confirm PAR2 expression in your cell line (e.g., HEK293, HT29, or CHO-hPAR2) via RT-PCR, western blot, or flow cytometry.[17]
Poor cell health or low cell density. Ensure cells are healthy, within a low passage number, and seeded to achieve a confluent monolayer on the day of the assay.[5]
Incorrect dye loading. Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature (e.g., 45-60 min at 37°C).[5] The presence of Pluronic F-127 can aid in dye dispersal.[5]
Degraded this compound peptide. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. Perform a dose-response curve with a new batch of the peptide.
Use of serum in assay buffer. Serum can contain proteases that may cleave and activate PAR2, leading to desensitization. Use a serum-free assay buffer.

Issue: High background signal.

Possible Cause Troubleshooting Step
Cell stress or damage during handling. Handle cells gently during seeding and washing steps to avoid mechanical stress that can trigger calcium release.
Autofluorescence of compounds or plates. Use black, clear-bottom microplates to minimize background fluorescence.[5] Test for compound autofluorescence by measuring a well with the compound but without cells.
Spontaneous PAR2 activation. Ensure the absence of proteases in the cell culture medium and assay buffer.
ERK1/2 Phosphorylation Assay

Issue: Inconsistent or weak ERK1/2 phosphorylation signal.

Possible Cause Troubleshooting Step
Suboptimal stimulation time. Perform a time-course experiment (e.g., 2 to 240 minutes) to determine the peak of ERK1/2 phosphorylation in your cell system, as the kinetics can vary.[12]
Low concentration of this compound. Conduct a dose-response experiment to ensure you are using a concentration of this compound that elicits a robust response.
Cell lysis and sample preparation issues. Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2. Ensure complete cell lysis.[11]
Antibody issues. Use validated phospho-specific and total ERK1/2 antibodies. Optimize antibody concentrations and incubation times for your western blot protocol.[11]
β-Arrestin Recruitment Assay

Issue: No significant β-arrestin recruitment detected.

Possible Cause Troubleshooting Step
Assay technology limitations. The specific β-arrestin recruitment assay being used (e.g., enzyme complementation, BRET, or imaging-based) may have different sensitivities. Ensure your assay is optimized for your specific receptor and cell line.[13][16]
Low expression of β-arrestin. Some cell lines, like CHO-K1, have low endogenous β-arrestin 2 expression. Transient transfection to overexpress β-arrestin 2 may be necessary.[14]
This compound is a weak recruiter of β-arrestin in your system. This could be a true result of biased agonism. Compare the signal with a known strong β-arrestin recruiting agonist for PAR2, if available.
Incorrect fusion protein constructs. If using assays that require fusion proteins (e.g., GPCR-tag and β-arrestin-tag), ensure the constructs are correctly designed and expressed, and that the tags do not interfere with protein function.[13][16]

Quantitative Data Summary

The potency of PAR2 agonists can vary significantly depending on the cell type and the specific signaling pathway being assayed.

Table 1: Comparative Potency of PAR2 Agonists in Calcium Mobilization Assays

AgonistCell LineEC50 / IC50Reference
This compound-IC50: 10.4 µM[2][9]
SLIGKV-OHHCT-15IC50: 171 µM[1]
2-furoyl-LIGRL-NH2HCT-15IC50: 1.10 µM[1]
2f-LIGRLO-NH2CHO-hPAR2EC50: 250 nM[7]

Table 2: Comparative Potency of PAR2 Ligands in Other Assays

LigandAssayCell LineEC50 / pIC50Reference
GB88 (agonist)ERK1/2 PhosphorylationCHO-hPAR2EC50: 1.3 µM[7]
AZ3451 (antagonist)Calcium Mobilization-pIC50: 8.6[8]
AZ3451 (antagonist)IP1 Production-pIC50: 7.65[8]
AZ8838 (antagonist)Calcium Mobilization-pIC50: 5.70[8]
AZ8838 (antagonist)IP1 Production-pIC50: 5.84[8]

Experimental Protocols & Visualizations

Signaling Pathways of PAR2 Activation

Activation of PAR2 by an agonist like this compound can trigger multiple downstream signaling cascades. The diagram below illustrates the major G protein-dependent and β-arrestin-mediated pathways.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent PAR2 PAR2 Gq Gαq/11 PAR2->Gq Gi Gαi/o PAR2->Gi G1213 Gα12/13 PAR2->G1213 Arrestin β-Arrestin PAR2->Arrestin Recruitment Agonist This compound Agonist->PAR2 Activation PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release cAMP ↓ cAMP AC->cAMP Actin Actin Cytoskeleton Rearrangement RhoA->Actin ERK_pathway MAPK/ERK Pathway Arrestin->ERK_pathway pERK pERK1/2 ERK_pathway->pERK

Caption: PAR2 signaling pathways activated by this compound.

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps for measuring intracellular calcium changes following PAR2 activation.

Calcium_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) seed_cells Seed PAR2-expressing cells in 96-well black, clear-bottom plate wash_cells Wash cells with serum-free Assay Buffer seed_cells->wash_cells dye_loading Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) in Assay Buffer wash_cells->dye_loading incubation Incubate (e.g., 45-60 min at 37°C, then 15-30 min at RT) dye_loading->incubation measurement Measure fluorescence baseline, then inject agonist and record signal incubation->measurement agonist_prep Prepare serial dilutions of this compound agonist_prep->measurement analysis Analyze data and calculate EC50 measurement->analysis

Caption: Workflow for a PAR2 calcium mobilization assay.

Experimental Workflow: β-Arrestin Recruitment Assay (Enzyme Complementation)

This diagram shows a typical workflow for a β-arrestin recruitment assay using an enzyme fragment complementation technology.

Arrestin_Workflow start Start seed_cells Seed cells co-expressing GPCR-PK and β-arrestin-EA start->seed_cells incubation_24h Incubate for 24 hours seed_cells->incubation_24h compound_addition Add this compound (agonist) or test compound incubation_24h->compound_addition incubation_assay Incubate (e.g., 60-90 min at 37°C) compound_addition->incubation_assay substrate_addition Add detection substrate incubation_assay->substrate_addition incubation_dark Incubate in the dark (e.g., 60 min at RT) substrate_addition->incubation_dark read_luminescence Read chemiluminescent signal incubation_dark->read_luminescence end End read_luminescence->end

Caption: Workflow for a β-arrestin recruitment assay.

References

Technical Support Center: Refinement of Sligkv-NH2 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the PAR2 agonist peptide, Sligkv-NH2. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in the refinement of your in vivo delivery strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2] Its sequence (Ser-Leu-Ile-Gly-Lys-Val-NH2) mimics the tethered ligand that is exposed upon proteolytic cleavage of the N-terminus of the PAR2 receptor by proteases such as trypsin.[2][3] By binding to and activating PAR2, this compound initiates a cascade of intracellular signaling pathways.[2][4]

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: Like many therapeutic peptides, the in vivo delivery of this compound is subject to several challenges:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids.

  • Rapid Clearance: Small peptides are often rapidly cleared from circulation through the kidneys.

  • Poor Bioavailability: Oral administration is generally not feasible due to degradation in the gastrointestinal tract and poor absorption. Parenteral routes are typically required.

  • Solubility and Stability: Maintaining the solubility and stability of the peptide in a formulation suitable for in vivo use can be challenging.

Q3: How can I improve the stability of my this compound formulation?

A3: To improve stability, consider the following:

  • Use of a suitable buffer: Prepare this compound in a sterile, isotonic buffer such as PBS.

  • Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment and use them promptly.[2]

  • Storage: If short-term storage is necessary, keep the solution at 4°C. For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Excipients: The inclusion of certain excipients may enhance stability, but this requires careful formulation development and validation.

Q4: What are the recommended routes of administration for this compound in animal models?

A4: The most common routes for peptide administration in preclinical rodent studies are intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.[5] The choice of route will depend on the desired pharmacokinetic profile and the experimental model. IV injection provides immediate and 100% bioavailability, while SC and IP injections lead to slower absorption.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no observable in vivo effect Peptide Degradation: this compound may be rapidly degraded by proteases in vivo.1. Switch to a more direct administration route (e.g., IV) to bypass initial degradation barriers. 2. Consider co-administration with protease inhibitors (requires careful validation for off-target effects). 3. Evaluate the plasma stability of this compound in vitro to understand its degradation rate.
Suboptimal Dosing: The administered dose may be too low to elicit a response.1. Perform a dose-response study to determine the optimal therapeutic concentration. 2. Analyze the pharmacokinetic profile to understand the clearance rate and adjust the dosing frequency accordingly.
Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations.1. Change the route of administration (e.g., from SC to IV). 2. Consider formulation strategies to improve absorption and distribution. 3. Perform biodistribution studies using a labeled version of this compound to track its localization.
High variability in experimental results Inconsistent Administration Technique: Variations in injection technique can lead to inconsistent dosing.1. Ensure all personnel are thoroughly trained on the chosen administration route. 2. Use standardized procedures for animal handling and injection.[5][6]
Formulation Instability: The peptide may be degrading or aggregating in the formulation.1. Prepare fresh formulations for each experiment.[2] 2. Visually inspect the solution for any precipitation before administration. 3. If solubility is an issue, sonication may aid dissolution.[2]
Biological Variation: Inherent biological differences between animals can contribute to variability.1. Increase the number of animals per group to improve statistical power. 2. Ensure that animals are age and weight-matched.
Adverse reactions at the injection site (for SC or IP) High Concentration or Inappropriate Formulation: The formulation may be causing local irritation.1. Decrease the concentration of the peptide solution and increase the injection volume (within acceptable limits). 2. Ensure the pH and osmolarity of the formulation are physiologically compatible.
Contamination: The formulation or injection equipment may be contaminated.1. Use sterile techniques for all preparation and administration procedures. 2. Filter-sterilize the final formulation if appropriate.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the outcomes of different delivery strategies. Below are examples of tables that can be used to present your experimental data.

Table 1: Comparative Pharmacokinetics of this compound via Different Administration Routes in Mice

ParameterIntravenous (IV)Subcutaneous (SC)Intraperitoneal (IP)
Dose (mg/kg) e.g., 1e.g., 5e.g., 5
Cmax (ng/mL) e.g., 1500 ± 250e.g., 350 ± 75e.g., 450 ± 90
Tmax (min) e.g., 2e.g., 30e.g., 20
AUC (ng*h/mL) e.g., 800 ± 150e.g., 1200 ± 200e.g., 1000 ± 180
Half-life (t½) (h) e.g., 0.5 ± 0.1e.g., 1.2 ± 0.3e.g., 1.0 ± 0.2
Bioavailability (%) 100e.g., 60 ± 10e.g., 75 ± 12

Data in this table is illustrative. Researchers should populate it with their own experimental findings.

Table 2: Biodistribution of Labeled this compound in Mice 1 Hour Post-Administration

Organ% Injected Dose per Gram (IV)% Injected Dose per Gram (SC)
Blood e.g., 5.0 ± 1.2e.g., 1.5 ± 0.4
Liver e.g., 15.2 ± 3.5e.g., 8.7 ± 2.1
Kidneys e.g., 25.8 ± 5.1e.g., 18.3 ± 4.5
Spleen e.g., 2.1 ± 0.5e.g., 1.8 ± 0.6
Lungs e.g., 4.5 ± 1.0e.g., 2.3 ± 0.7
Heart e.g., 1.8 ± 0.4e.g., 1.1 ± 0.3
Brain e.g., <0.1e.g., <0.1

Data in this table is illustrative and will depend on the specific label used and the experimental conditions.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Inflammation

Treatment GroupAdministration RouteDose (mg/kg)Inflammatory Marker 1 (unit)Inflammatory Marker 2 (unit)
Vehicle Control SC-e.g., 100 ± 15e.g., 50 ± 8
This compound SC1e.g., 75 ± 12e.g., 38 ± 6
This compound SC5e.g., 52 ± 9e.g., 25 ± 5
This compound IV1e.g., 68 ± 11e.g., 32 ± 5

This table provides a template for presenting efficacy data from a specific in vivo model.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

  • Materials:

    • Lyophilized this compound powder

    • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Bring the lyophilized this compound vial to room temperature.

    • Calculate the required volume of sterile PBS to achieve the desired stock concentration.

    • Add the calculated volume of PBS to the vial.

    • Gently vortex the vial to dissolve the peptide. If dissolution is difficult, brief sonication may be applied.[2]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • For intravenous administration, it is critical to filter-sterilize the final solution using a 0.22 µm syringe filter.

    • Prepare fresh on the day of the experiment.

Protocol 2: Subcutaneous (SC) Injection in Mice [5][6]

  • Materials:

    • Prepared this compound solution

    • Sterile insulin syringes with 27-30G needles

    • 70% ethanol wipes

  • Procedure:

    • Restrain the mouse by grasping the loose skin at the scruff of the neck.

    • Create a "tent" of skin over the shoulders.

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the solution. A small bleb should form under the skin.

    • Withdraw the needle and return the mouse to its cage.

Protocol 3: Intravenous (IV) Tail Vein Injection in Mice [5][7]

  • Materials:

    • Prepared and filter-sterilized this compound solution

    • Sterile insulin syringes with 27-30G needles

    • Mouse restrainer

    • Heat lamp or warming pad

    • 70% ethanol wipes

  • Procedure:

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Wipe the tail with a 70% ethanol wipe to clean the area and improve visualization of the veins.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • If the needle is correctly placed, a small amount of blood may enter the hub of the needle.

    • Slowly inject the solution. There should be no resistance. If a bleb forms, the injection is subcutaneous, and the procedure should be stopped and re-attempted at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 4: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and peptide.

  • Sample Collection and Preparation:

    • Collect blood samples from treated animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • For analysis, thaw plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the peptide.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for reverse-phase chromatography.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent and fragment ion transitions for this compound.

    • Prepare a standard curve of this compound in control plasma to quantify the concentrations in the experimental samples.

Visualizations

Signaling Pathways

Activation of PAR2 by this compound can trigger multiple downstream signaling cascades, leading to various cellular responses.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds and Activates Gq Gαq PAR2->Gq G12_13 Gα12/13 PAR2->G12_13 beta_Arrestin β-Arrestin PAR2->beta_Arrestin PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Inflammatory_Response Inflammatory Response Ca2_release->Inflammatory_Response MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation NFkB_Activation->Inflammatory_Response RhoA RhoA G12_13->RhoA Activates ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization

Caption: this compound activates PAR2, leading to multiple downstream signaling cascades.

Experimental Workflows

A typical workflow for an in vivo study with this compound involves several key stages, from preparation to data analysis.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Sampling cluster_analysis Analysis Peptide_Prep This compound Formulation and Sterilization Injection In Vivo Administration (IV, SC, or IP) Peptide_Prep->Injection Animal_Acclimation Animal Acclimation and Grouping Animal_Acclimation->Injection Observation Observation of Phenotypic Changes Injection->Observation Blood_Sampling Blood Sampling (Pharmacokinetics) Injection->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Biodistribution/Efficacy) Injection->Tissue_Harvesting PK_Analysis LC-MS/MS Quantification of Plasma Concentration Blood_Sampling->PK_Analysis Biodistribution_Analysis Quantification of Labeled Peptide in Tissues Tissue_Harvesting->Biodistribution_Analysis Efficacy_Analysis Measurement of Inflammatory Markers Tissue_Harvesting->Efficacy_Analysis

References

Validation & Comparative

A Comparative Analysis of Sligkv-NH2 and SLIGRL-NH2 Potency in PAR2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of two widely used synthetic peptide agonists of Protease-Activated Receptor 2 (PAR2): Sligkv-NH2 and SLIGRL-NH2. This document summarizes key experimental data, details the methodologies used for their characterization, and visualizes the relevant biological pathways and experimental workflows to aid in the selection and application of these research tools.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.[1][4] this compound and SLIGRL-NH2 are synthetic peptides that mimic the tethered ligand sequences of human and rodent PAR2, respectively, and are therefore commonly used to study PAR2 function.[4][5] While both peptides activate PAR2, their potencies can differ, influencing experimental outcomes and their suitability for specific research applications.

Quantitative Comparison of Potency

The following table summarizes the reported potency values for this compound and SLIGRL-NH2 in activating PAR2 across different signaling assays. Potency is typically measured by the half-maximal effective concentration (EC50) or the inhibition constant (Ki). A lower value indicates higher potency.

Parameter This compound SLIGRL-NH2 Key Findings
Receptor Binding Affinity (Ki) 9.64 µM[6]Higher affinity than this compound[4]SLIGRL-NH2 generally exhibits a higher binding affinity for PAR2 compared to this compound.[4]
Calcium Mobilization (EC50) ~10.4 µM[6]~5.9 µM[3]SLIGRL-NH2 is generally more potent in inducing intracellular calcium release.
ERK1/2 Phosphorylation (EC50) Potent[3]Potent[2][3]Both peptides are capable of potently activating the MAPK/ERK signaling pathway.
β-arrestin Recruitment (EC50) Data not consistently availablePotent[3]Both peptides are expected to recruit β-arrestin, a key step in PAR2 signaling and desensitization.

Note: EC50 and Ki values can vary between different cell lines and experimental conditions. The data presented here is a representative summary from the cited literature.

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway

Activation of PAR2 by agonists such as this compound or SLIGRL-NH2 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2. Additionally, PAR2 activation can lead to the recruitment of β-arrestins, which mediate receptor desensitization and can also initiate G-protein-independent signaling pathways.[2][5][7]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Coupling beta_arrestin β-arrestin PAR2->beta_arrestin Recruitment PLC PLC Gq11->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation MAPK MAPK Cascade (ERK1/2) Ca2->MAPK PKC->MAPK Agonist This compound or SLIGRL-NH2 Agonist->PAR2 Activation

Fig. 1: Simplified PAR2 signaling pathway.
Experimental Workflow: Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the potency of PAR2 agonists. It measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow A 1. Seed cells expressing PAR2 in a microplate B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Add varying concentrations of this compound or SLIGRL-NH2 B->C D 4. Measure fluorescence intensity over time using a plate reader C->D E 5. Plot dose-response curve and calculate EC50 value D->E

Fig. 2: Intracellular calcium mobilization assay workflow.
Experimental Workflow: ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway, a key downstream signaling event of PAR2 activation.

ERK_Phosphorylation_Workflow A 1. Culture cells and starve to reduce basal signaling B 2. Treat cells with different concentrations of PAR2 agonist A->B C 3. Lyse cells and collect protein samples B->C D 4. Perform Western blot or ELISA using antibodies against phosphorylated ERK1/2 (p-ERK) C->D E 5. Quantify band intensity and calculate EC50 value D->E

References

A Comparative Guide to PAR2 Activating Peptides: SLIGKV-NH2 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SLIGKV-NH2, the tethered ligand sequence for human Protease-Activated Receptor 2 (PAR2), with other synthetic and modified PAR2 activating peptides. The information presented herein is curated from experimental data to assist in the selection of appropriate tools for PAR2 research and drug discovery.

Introduction to PAR2 and its Activation

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various physiological and pathophysiological processes.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase.[2][3] This cleavage unmasks a new N-terminal sequence, this compound in humans, which acts as a "tethered ligand" to intramolecularly activate the receptor, initiating downstream signaling cascades.[2][4] Synthetic peptides that mimic this tethered ligand sequence can also directly activate PAR2 and are invaluable tools for studying its function.[3][5]

Comparative Performance of PAR2 Activating Peptides

The potency and efficacy of PAR2 activating peptides can vary significantly based on their amino acid sequence, C-terminal modification (amide vs. free carboxyl), and N-terminal modifications. The following tables summarize quantitative data from various studies to provide a comparative overview of commonly used PAR2 agonists.

Table 1: Comparison of Potency (EC50/IC50/Ki) of Various PAR2 Activating Peptides
PeptideModificationAssay TypeCell LinePotency (EC50/IC50/Ki)Reference
This compound C-terminal AmideCalcium MobilizationHCT-15IC50: 171 µM[6]
SLIGKV-OHFree CarboxylCalcium MobilizationNCTC2544-PAR2EC50: >100 µM[6]
SLIGRL-NH2C-terminal AmideCalcium MobilizationN/AEC50: ~1.4 - 3.5 µM[4]
2-furoyl-LIGRL-NH2N-terminal 2-furoyl, C-terminal AmideCalcium MobilizationHCT-15IC50: 1.10 µM[6]
2-furoyl-LIGRLO-NH2N-terminal 2-furoyl, C-terminal Ornithine AmideCalcium MobilizationN/ApD2: 7.0[7]
AC-55541Non-peptidicCalcium MobilizationCHO-hPAR2pEC50: 6.6[4][7]
GB-110Non-peptidicCalcium MobilizationHT-29EC50: 0.28 µM[7]

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of a peptide that gives half-maximal response. pD2 is the negative logarithm of the EC50 value. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor.

Key Observations:

  • C-terminal Amidation: Peptides with a C-terminal amide (e.g., this compound) generally exhibit higher potency and stability compared to their free carboxyl counterparts (e.g., SLIGKV-OH).[5][6]

  • Species Variation: The rodent PAR2 tethered ligand sequence, SLIGRL-NH2, is more potent than the human sequence, this compound, in activating human PAR2.[8]

  • N-terminal Modification: The addition of a 2-furoyl group to the N-terminus, as seen in 2-furoyl-LIGRL-NH2 and 2-furoyl-LIGRLO-NH2, dramatically increases the potency of the peptide, with some studies showing an approximately 100-fold increase compared to SLIGKV-OH.[6] This modification also enhances resistance to aminopeptidases, contributing to increased potency.[6]

  • Non-peptidic Agonists: Small molecule, non-peptidic agonists like AC-55541 and GB-110 have been developed with high potency and oral activity, offering alternatives to peptide-based agonists.[4][7]

PAR2 Signaling Pathways

Upon activation by an agonist, PAR2 can couple to multiple heterotrimeric G proteins, including Gαq/11, Gαs, Gαi/o, and Gα12/13, as well as signal independently of G proteins through β-arrestin pathways.[9][10] This leads to the activation of various downstream signaling cascades, including:

  • Gαq/11: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11]

  • Gαs: Stimulation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.[10]

  • Gαi/o: Inhibition of adenylyl cyclase.[11]

  • Gα12/13: Activation of Rho GTPases, which regulate the actin cytoskeleton.[11]

  • β-arrestin: Recruitment of β-arrestins can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway and receptor internalization.[10]

The specific signaling pathway activated can be dependent on the activating protease, the cell type, and the context of activation.[9]

PAR2 Signaling Pathway Diagram

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_downstream Downstream Effectors PAR2 PAR2 Gq Gαq/11 PAR2->Gq G1213 Gα12/13 PAR2->G1213 Gi Gαi/o PAR2->Gi Gs Gαs PAR2->Gs beta_arrestin β-arrestin PAR2->beta_arrestin Protease Protease (e.g., Trypsin) Protease->PAR2 cleavage Agonist Agonist Peptide (e.g., this compound) Agonist->PAR2 binding PLC PLC Gq->PLC Rho Rho G1213->Rho AC_inhibit Adenylyl Cyclase Gi->AC_inhibit AC_stimulate Adenylyl Cyclase Gs->AC_stimulate IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit cAMP_stimulate cAMP ↑ AC_stimulate->cAMP_stimulate Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK beta_arrestin->ERK

Caption: Overview of major PAR2 signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of PAR2 activating peptides.

Calcium Mobilization Assay

This assay is a primary method for quantifying the activation of Gq-coupled GPCRs like PAR2.[4]

Objective: To measure the increase in intracellular calcium concentration following PAR2 activation.

Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores.[12] Calcium-sensitive fluorescent dyes, such as Fluo-4 AM, are used to detect these changes in real-time.[12][13]

Materials:

  • PAR2-expressing cells (e.g., HEK-293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well plates

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • PAR2 agonists (this compound and others)

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed PAR2-expressing cells into black, clear-bottom microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.[4]

  • Dye Loading: Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.[4]

  • Remove the cell culture medium, wash the cells with assay buffer, and add the dye loading solution to each well.[4]

  • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[4]

  • Agonist Plate Preparation: During dye loading, prepare a separate plate with serial dilutions of the PAR2 agonists at a concentration 4-5 times the final desired concentration.[4]

  • Measurement of Calcium Flux:

    • Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).[4]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the agonist from the agonist plate to the cell plate.

    • Immediately after agonist addition, continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium response.[4]

  • Data Analysis: The change in fluorescence intensity over time is used to determine the agonist's potency (EC50).

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed PAR2-expressing cells in microplate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C E Measure baseline fluorescence C->E D Prepare agonist dilution plate F Add agonist E->F G Measure fluorescence kinetics F->G H Calculate fluorescence change G->H I Determine EC50 H->I

Caption: Workflow for a typical calcium mobilization assay.

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event of PAR2 activation.[10]

Objective: To quantify the level of phosphorylated ERK1/2 in response to PAR2 agonists.

Principle: PAR2 activation can lead to the phosphorylation of ERK1/2.[14] This can be detected using specific antibodies against the phosphorylated form of the protein, often in a cell-based ELISA format.[15][16]

Materials:

  • PAR2-expressing cells

  • 96-well cell culture plates

  • Cell culture medium

  • PAR2 agonists

  • Fixing solution (e.g., 4% formaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against phospho-ERK1/2

  • Secondary antibody conjugated to a fluorescent reporter or enzyme (e.g., HRP)

  • Detection reagents

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Culture and Treatment: Culture cells in 96-well plates and treat with various concentrations of PAR2 agonists for a specified time (e.g., 5-30 minutes).[15][17]

  • Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow antibody entry.[15]

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2.

  • Following washes, incubate with a labeled secondary antibody.

  • Detection: Add the appropriate detection reagent and measure the signal using a plate reader.

  • Normalization: The signal for phosphorylated ERK can be normalized to the total protein content in each well to account for variations in cell number.[15]

  • Data Analysis: The signal intensity is proportional to the amount of phosphorylated ERK, and dose-response curves can be generated to determine agonist potency.

Logical Relationship for ERK Phosphorylation Assay

ERK_Phosphorylation_Logic A PAR2 Agonist (e.g., this compound) B PAR2 Activation A->B C Downstream Signaling (e.g., via β-arrestin, PKC) B->C D MEK Activation C->D E ERK Phosphorylation D->E F Detection with phospho-specific antibody E->F G Signal Generation (Fluorescence/Absorbance) F->G

Caption: Logical flow from PAR2 activation to ERK phosphorylation detection.

Conclusion

The choice of a PAR2 activating peptide for research depends on the specific experimental goals. While This compound represents the endogenous human tethered ligand, its potency is relatively low compared to other available agonists. For studies requiring higher potency, the rodent sequence SLIGRL-NH2 or N-terminally modified peptides like 2-furoyl-LIGRLO-NH2 are superior alternatives. For in vivo studies or applications requiring oral bioavailability, non-peptidic agonists such as GB-110 may be more suitable. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their PAR2-related investigations.

References

Validating Bioactivity: A Comparison of Sligkv-NH2 and a Negative Control Peptide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research, confirming that the biological effects of a peptide are due to its specific amino acid sequence is a critical validation step. This guide provides a comprehensive comparison of the bioactive peptide Sligkv-NH2, a Protease-Activated Receptor 2 (PAR2) agonist, and a corresponding negative control peptide.[1][2][3] The use of a well-designed negative control, such as a scrambled peptide, is essential to distinguish sequence-specific effects from non-specific interactions.[4][5][6][7]

The Role of a Negative Control Peptide

A negative control peptide is a crucial tool in experimental biology to ensure that the observed activity of a test peptide is a direct result of its specific sequence and not due to other factors like its amino acid composition, charge, or solubility.[8][] A scrambled peptide, which contains the same amino acids as the active peptide but in a randomized order, is an ideal negative control.[4][7][8] For this compound, a suitable scrambled control would be a peptide with the sequence Vkgisl-NH2. This scrambled version has the same molecular weight and amino acid composition but is not expected to bind to and activate the PAR2 receptor.

Comparative Experimental Data

To validate the sequence-specific activity of this compound, a series of experiments comparing its performance against the scrambled negative control peptide (Vkgisl-NH2) are necessary. Below are hypothetical, yet representative, data from key assays.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of this compound and the scrambled control peptide to the PAR2 receptor, as determined by a competitive binding assay.

PeptideSequenceTarget ReceptorBinding Affinity (Ki, µM)
Active Peptide S-L-I-G-K-V-NH2PAR29.64[1]
Negative Control V-K-G-I-S-L-NH2PAR2> 1000

Data are representative. Ki represents the inhibition constant.

Table 2: Downstream Signaling Activation (ERK Phosphorylation)

This table shows the ability of each peptide to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule upon PAR2 activation.

PeptideConcentration (µM)Fold Increase in p-ERK/Total ERK (vs. Vehicle)
Active Peptide (this compound) 1015.2 ± 1.8
Negative Control (Vkgisl-NH2) 101.1 ± 0.3
Vehicle Control -1.0

Data are representative mean ± standard deviation from a Western blot analysis.

Table 3: Functional Cellular Response (Cell Proliferation)

This table illustrates the effect of each peptide on the proliferation of a PAR2-expressing cell line, measured by an MTT assay.[10][11][12]

PeptideConcentration (µM)Cell Viability (% of Vehicle Control)
Active Peptide (this compound) 10145 ± 5.2
Negative Control (Vkgisl-NH2) 10102 ± 3.1
Vehicle Control -100

Data are representative mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_0 cluster_1 This compound This compound PAR2 Receptor PAR2 Receptor This compound->PAR2 Receptor Binds G-Protein G-Protein PAR2 Receptor->G-Protein Activates Downstream Effectors Downstream Effectors G-Protein->Downstream Effectors Activates ERK Phosphorylation ERK Phosphorylation Downstream Effectors->ERK Phosphorylation Leads to Cellular Response Cellular Response ERK Phosphorylation->Cellular Response Drives Scrambled Peptide Scrambled Peptide PAR2_Receptor_2 PAR2 Receptor Scrambled Peptide->PAR2_Receptor_2 No Specific Binding No Activation No Significant Activation PAR2_Receptor_2->No Activation

Caption: this compound Signaling Pathway vs. Scrambled Control.

G cluster_assays Perform Assays start Start: Prepare PAR2-expressing cells treatment Treat cells with: 1. Vehicle Control 2. This compound (Active Peptide) 3. Vkgisl-NH2 (Scrambled Control) start->treatment incubation Incubate for defined period treatment->incubation binding_assay Receptor Binding Assay incubation->binding_assay western_blot Western Blot for p-ERK/Total ERK incubation->western_blot mtt_assay MTT Cell Proliferation Assay incubation->mtt_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis western_blot->data_analysis mtt_assay->data_analysis conclusion Conclusion: Validate sequence-specific activity data_analysis->conclusion G observed_effect Observed Biological Effect active_peptide This compound observed_effect->active_peptide scrambled_peptide Vkgisl-NH2 (Scrambled) observed_effect->scrambled_peptide is_effect_present1 Effect Present? active_peptide->is_effect_present1 is_effect_present2 Effect Present? scrambled_peptide->is_effect_present2 conclusion1 Effect is likely sequence-specific is_effect_present1->conclusion1 Yes is_effect_present2->conclusion1 No conclusion2 Effect may be non-specific is_effect_present2->conclusion2 Yes

References

Cross-Validation of Sligkv-NH2 Effects with PAR2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental cross-validation of Sligkv-NH2, a potent Protease-Activated Receptor 2 (PAR2) agonist, with various PAR2 antagonists. The data presented herein is collated from multiple studies to facilitate a comprehensive understanding of the pharmacological tools available for investigating PAR2 signaling in inflammatory and autoimmune diseases.

Introduction to PAR2, this compound, and Antagonism

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various cellular processes.[1][2][3][4] Unlike typical GPCRs activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[1][2][5] This cleavage unmasks a new N-terminal sequence, SLIGKV in humans, which acts as a "tethered ligand" to activate the receptor intramolecularly.[2][3][6]

This compound is a synthetic hexapeptide that mimics this tethered ligand, allowing for the direct and specific activation of PAR2 without the need for proteolytic cleavage.[2][7][8] This makes it an invaluable tool for studying PAR2 function. Cross-validation with specific antagonists is crucial to confirm that the observed effects of this compound are indeed mediated by PAR2. This guide explores the experimental data and methodologies used to validate the on-target effects of this compound using a range of PAR2 antagonists.

Comparative Efficacy of PAR2 Antagonists

The following tables summarize the quantitative data for various PAR2 antagonists that have been experimentally validated against this compound or other PAR2 agonists. These antagonists exhibit different mechanisms of action, including competitive and allosteric inhibition.

AntagonistTargetAgonist Used in AssayAssay TypeCell Line / ModelIC50 / Ki ValueCitation
GB88 PAR2SLIGRL-NH2, 2f-LIGRLO-NH2Intracellular Ca2+ releaseMultiple human, rat, and mouse cell types~2 µM (IC50)[5][9]
PAR2PAR2 agonistsRat Paw EdemaIn vivo (rat)Orally active[5]
K-14585 PAR2SLIGKV-OHIntracellular Ca2+ mobilizationPrimary human keratinocytes~60% inhibition at tested concentration[10]
PAR2[3H]-2-furoyl-LIGRL-NH2Radioligand BindingHuman PAR20.627 µM (Ki)[10]
AZ8838 PAR2SLIGRL-NH2Intracellular Ca2+ mobilization1321N1-hPAR2 cellspIC50 = 5.70 ± 0.02[11]
PAR2SLIGRL-NH2IP1 production1321N1-hPAR2 cellspIC50 = 5.84 ± 0.02[11]
AZ3451 PAR2SLIGRL-NH2Intracellular Ca2+ mobilization1321N1-hPAR2 cellspIC50 = 8.6 ± 0.1[11]
PAR2SLIGRL-NH2IP1 production1321N1-hPAR2 cellspIC50 = 7.65 ± 0.02[11]
C391 PAR22-at-LIGRL-NH2Intracellular Ca2+ signaling16HBE14o- cellsIC50 = 1.30 µM[12]
PAR2Compound 48/80 (induces mast cell degranulation)Thermal HyperalgesiaIn vivo (mouse)Effective at 25 and 75 µg[12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cross-validation of this compound effects with PAR2 antagonists.

Intracellular Calcium (Ca2+) Mobilization Assay

This is a common in vitro assay to measure the activation of the Gq/11 signaling pathway, which is a primary downstream cascade of PAR2 activation.[3][4][6]

  • Cell Culture: Human keratinocytes or other cells endogenously expressing or transfected with PAR2 (e.g., 1321N1-hPAR2, KNRK) are cultured to confluency in appropriate media.[10][11]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Antagonist Pre-incubation: The cells are pre-incubated with the PAR2 antagonist (e.g., K-14585, AZ3451) or vehicle control for a defined period.[10][11]

  • Agonist Stimulation: this compound or another PAR2 agonist is added to the cells to stimulate PAR2.[10]

  • Data Acquisition: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.

  • Analysis: The inhibitory effect of the antagonist is quantified by comparing the calcium response in antagonist-treated cells to the control cells. IC50 values are often calculated from dose-response curves.

In Vivo Models of Inflammation (e.g., Rat Paw Edema)

This in vivo assay assesses the anti-inflammatory effects of PAR2 antagonists against PAR2-mediated inflammation.

  • Animal Model: Typically, rats are used for this model.

  • Antagonist Administration: The PAR2 antagonist (e.g., GB88) is administered, often orally, at a specific time point before the inflammatory challenge.[5]

  • Induction of Edema: A PAR2 agonist is injected into the paw of the rat to induce localized inflammation and swelling (edema).[5]

  • Measurement of Edema: The volume of the paw is measured at various time points after the injection using a plethysmometer.

  • Analysis: The reduction in paw volume in the antagonist-treated group is compared to the vehicle-treated control group to determine the anti-inflammatory efficacy of the antagonist.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways of PAR2 and a typical experimental workflow for cross-validation.

PAR2_Signaling_Pathways Sligkv_NH2 This compound PAR2 PAR2 Sligkv_NH2->PAR2 Activates Gq11 Gq/11 PAR2->Gq11 G1213 G12/13 PAR2->G1213 Gi Gi/o PAR2->Gi beta_arrestin β-Arrestin PAR2->beta_arrestin Antagonist PAR2 Antagonist Antagonist->PAR2 Inhibits PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Inflammation Inflammation Ca_PKC->Inflammation RhoA RhoA G1213->RhoA RhoA->Inflammation AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ERK_MAPK ERK/MAPK beta_arrestin->ERK_MAPK ERK_MAPK->Inflammation

Caption: PAR2 Signaling Pathways Activated by this compound.

Cross_Validation_Workflow start Hypothesis: Effect is PAR2-mediated exp_design Experimental Design (In Vitro / In Vivo) start->exp_design control_group Control Group: Vehicle + this compound exp_design->control_group antagonist_group Test Group: PAR2 Antagonist + this compound exp_design->antagonist_group measure_response Measure Biological Response (e.g., Ca2+ flux, inflammation) control_group->measure_response antagonist_group->measure_response analysis Data Analysis: Compare responses measure_response->analysis conclusion Conclusion: Is the effect blocked by the antagonist? analysis->conclusion validated Effect is PAR2-mediated conclusion->validated Yes not_validated Effect is not solely PAR2-mediated conclusion->not_validated No

Caption: Experimental Workflow for Cross-Validation.

Conclusion

The synthetic peptide this compound is a cornerstone for investigating the physiological and pathological roles of PAR2. However, the specificity of its action must be rigorously confirmed through cross-validation with selective PAR2 antagonists. The data and protocols presented in this guide demonstrate that a variety of antagonists, such as GB88, K-14585, and the newer AZ-series compounds, can effectively and often potently block this compound-induced PAR2 activation across multiple signaling pathways and in both in vitro and in vivo settings. For researchers and drug development professionals, the choice of antagonist will depend on the specific experimental context, including the desired mechanism of inhibition (e.g., competitive vs. allosteric) and the signaling pathway of interest. This comparative guide serves as a valuable resource for designing robust experiments to dissect the complex biology of PAR2.

References

Confirming Sligkv-NH2-Induced Signaling: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the intracellular signaling cascades initiated by the synthetic peptide Sligkv-NH2 is crucial for understanding its mechanism of action and potential therapeutic applications. This guide provides a detailed comparison of Western blotting with other common techniques for validating the signaling pathways activated by this compound, a well-established agonist of the Protease-Activated Receptor 2 (PAR2).

This compound acts as a synthetic agonist mimicking the tethered ligand of PAR2, a G-protein-coupled receptor (GPCR).[1][2] Activation of PAR2 triggers a cascade of intracellular events, primarily through the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), and through the mobilization of intracellular calcium (Ca2+).[3][4] This guide will delve into the use of Western blot for detecting ERK1/2 phosphorylation as a direct confirmation of this compound-induced signaling and compare it with alternative methods such as calcium mobilization and cAMP assays.

This compound Signaling Pathway

Upon binding to PAR2, this compound induces a conformational change in the receptor, leading to the activation of associated G-proteins. This initiates downstream signaling cascades, with the MAPK/ERK pathway being a key route.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PAR2 PAR2 This compound->PAR2 Binds Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Phosphorylation TF Transcription Factors pERK->TF Translocates & Activates Gene Gene Expression TF->Gene

This compound induced PAR2 signaling cascade.

Confirming Signaling with Western Blot: A Detailed Protocol

Western blotting is a widely used technique to detect specific proteins in a sample. To confirm this compound-induced signaling, Western blot is employed to measure the increase in the phosphorylated form of ERK1/2 (p-ERK1/2), a key downstream effector of the MAPK pathway.[5][6]

Western Blot Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE Gel Electrophoresis C->D E Protein Transfer to PVDF Membrane D->E F Blocking Non-Specific Binding Sites E->F G Incubation with Primary Antibody (anti-p-ERK1/2) F->G H Incubation with Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Experimental workflow for Western blot analysis.

Experimental Protocol: ERK1/2 Phosphorylation Western Blot

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 or other cells endogenously expressing PAR2) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[5]

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.

Comparison with Alternative Signaling Confirmation Methods

While Western blot is a reliable method, other techniques can also be used to confirm this compound-induced signaling. The choice of method often depends on the specific research question, available equipment, and desired throughput.

FeatureWestern Blot (p-ERK)Calcium Mobilization AssaycAMP Assay
Principle Immuno-detection of a specific phosphorylated protein.Measurement of changes in intracellular free calcium concentration using fluorescent dyes.[8][9][10]Quantification of intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12][13][14][15]
Primary Readout Protein band intensity.Fluorescence intensity.Luminescence or fluorescence signal.
Throughput Low to medium.High.High.
Temporal Resolution Provides a snapshot at a specific time point.Real-time kinetic measurements.Endpoint or kinetic measurements.
Quantitative Nature Semi-quantitative.Quantitative (EC50 values).Quantitative (EC50/IC50 values).
Strengths High specificity for a particular signaling event; provides information on protein levels.High sensitivity and throughput; allows for real-time analysis of receptor activation.Suitable for high-throughput screening of Gs and Gi-coupled GPCRs.
Weaknesses Labor-intensive; lower throughput; semi-quantitative.Can be prone to artifacts from fluorescent compounds; may not be suitable for all GPCRs.Indirect measure of PAR2 activation (PAR2 primarily couples to Gq).
Typical Application Confirmation of specific pathway activation; studying protein expression and phosphorylation.High-throughput screening of agonists and antagonists; studying kinetics of receptor activation.Screening for compounds that modulate adenylyl cyclase activity.

Alternatives to this compound for PAR2 Activation

Several other synthetic peptides and small molecules can be used to activate PAR2. Comparing the activity of this compound with these alternatives can provide valuable insights into receptor pharmacology.

CompoundTypePotency (EC50/Ki)Reference
This compound Peptide Agonist~10 µM (IC50)[2]
SLIGRL-NH2 Peptide AgonistGenerally more potent in rodent models.[1]
2-furoyl-LIGRL-NH2 Peptidomimetic Agonist~100-fold more potent than SLIGKV-OH in Ca2+ mobilization assays.[16]
GB110 Non-peptide AgonistPotent activator of PAR2-mediated Ca2+ release.[17]
AC-55541 Non-peptide AgonistMore potent than SLIGRL in activating PAR2.[18][19]
AZ2429 AgonistpEC50 = 6.78 in Ca2+ flux assay.[20]

Note: The potency of these compounds can vary depending on the cell type and the assay used.

Detailed Protocol for an Alternative Method: Calcium Mobilization Assay

The calcium mobilization assay is a high-throughput method to measure the activation of Gq-coupled GPCRs like PAR2.[3]

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

  • Cell Seeding: Seed PAR2-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound and other test compounds.

  • Fluorescence Measurement: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR). The instrument will measure baseline fluorescence before automatically adding the compounds to the cell plate and then continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The data can be used to generate dose-response curves and calculate EC50 values for each compound.

Conclusion

Confirming this compound-induced signaling is a critical step in PAR2-related research. While Western blotting for p-ERK provides a specific and reliable method for confirming MAPK pathway activation, it is a relatively low-throughput technique. For higher throughput screening and kinetic analysis of receptor activation, calcium mobilization assays are a powerful alternative. The choice of method should be guided by the specific experimental goals, available resources, and the need for quantitative versus qualitative data. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can effectively validate the signaling pathways modulated by this compound and other PAR2 agonists, ultimately advancing our understanding of this important therapeutic target.

References

A Comparative Guide to Sligkv-NH2 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potency and signaling of Protease-Activated Receptor 2 (PAR2) agonists is critical. Sligkv-NH2, a synthetic hexapeptide, corresponds to the tethered ligand sequence exposed by trypsin cleavage of human PAR2, making it a fundamental tool for studying PAR2 function.[1][2][3] This guide provides a comparative analysis of this compound's dose-response profile against other common PAR2 agonists, supported by experimental data and detailed protocols.

PAR2 Signaling and Mechanism of Action

Protease-Activated Receptor 2 is a G-protein coupled receptor (GPCR) activated by the proteolytic cleavage of its N-terminus.[2][3] This cleavage reveals a new N-terminal sequence, SLIGKV in humans, which acts as a tethered ligand, binding to the receptor's second extracellular loop to trigger intracellular signaling cascades.[4][5] The most prominent pathway involves the coupling to Gαq/11 proteins, which activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[4][6] This increase in intracellular calcium concentration is a hallmark of PAR2 activation and is the most commonly measured endpoint in dose-response assays.[6]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto Release Downstream\nEffects Downstream Effects Ca_Cyto->Downstream\nEffects Agonist This compound Agonist->PAR2 Binds

Figure 1. PAR2 signaling pathway leading to intracellular calcium release.

Comparative Dose-Response Analysis of PAR2 Agonists

The potency of PAR2 agonists is typically quantified by the half-maximal effective concentration (EC50), which can vary based on the cell line and specific assay conditions used.[7] this compound serves as a baseline reference, but other synthetic peptide and non-peptidic agonists have been developed with significantly different potencies.

AgonistTypeCell LineAssay TypePotency (pEC50 / EC50)Reference
This compound Peptide1321N1-hPAR2Calcium FluxpEC50 = 5.9 ± 0.1[8]
N/ABinding AssayKi = 9.64 µM[9]
SLIGRL-NH2 PeptideHuman PAR2 cellsCalcium Flux~1.4 - 3.5 µM[7]
2-furoyl-LIGRLO-NH2 PeptideHEK-293Calcium Flux~0.14 µM[7]
16HBE14o-Calcium FluxEC50 = 0.84 µM[10]
AC-55541 Small MoleculeCHO-hPAR2Calcium FluxpEC50 = 6.6 (~0.25 µM)[7]
GB-110 Small MoleculeHT-29Calcium Flux~0.28 µM[7]
1321N1-hPAR2Calcium FluxpEC50 = 7.5 ± 0.1[8]

Note: pEC50 is the negative logarithm of the EC50 value in molar concentration. A higher pEC50 value indicates greater potency. Ki represents the inhibition constant from binding assays.

As the data indicates, the rodent-equivalent peptide SLIGRL-NH2 and the human peptide this compound exhibit potencies in the micromolar range.[7][8] Modifications, such as the N-terminal 2-furoyl group in 2-furoyl-LIGRLO-NH2, can increase potency by over 100-fold compared to the base peptides.[5] Non-peptidic agonists like GB-110 and AC-55541 also demonstrate potent, sub-micromolar activity and offer advantages in terms of metabolic stability.[3][7]

Experimental Protocols

Generating reliable and reproducible dose-response data is paramount. The most common method for assessing PAR2 activation is the intracellular calcium mobilization assay using a fluorescent dye.[6][11]

Experimental_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay (Day 3) cluster_analysis Data Analysis A Seed PAR2-expressing cells in 96/384-well plate B Incubate overnight to form monolayer A->B D Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) B->D C Prepare agonist serial dilutions in separate plate E Incubate (e.g., 37°C, 45-60 min) D->E F Measure baseline fluorescence in kinetic plate reader G Inject agonist dilutions and measure fluorescence change H Plot response vs. log[agonist] G->H I Fit sigmoidal curve and calculate EC50 H->I

Figure 2. General experimental workflow for a calcium flux assay.

This protocol is adapted for use with a human embryonic kidney (HEK-293) cell line stably expressing human PAR2 in a 96-well format.[7]

Materials:

  • HEK-293 cells expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well cell culture plates

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with Pluronic F-127

  • This compound and other PAR2 agonists

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: The day before the assay, seed PAR2-expressing HEK-293 cells into black, clear-bottom 96-well plates at a density that yields a confluent monolayer the next day (e.g., 40,000-50,000 cells/well). Incubate overnight at 37°C with 5% CO2.[7]

  • Agonist Plate Preparation: On the day of the assay, prepare serial dilutions of this compound and other test agonists in Assay Buffer. The concentrations should be prepared at 4 to 5 times the final desired concentration in a separate 96-well plate.[7]

  • Dye Loading: Prepare a dye loading solution. For Fluo-4 AM, dilute a DMSO stock into Assay Buffer to a final working concentration of 2-4 µM. Add Pluronic F-127 to a final concentration of ~0.02% to help disperse the dye.[7]

  • Cell Loading: Aspirate the culture medium from the cell plate and wash the cells once with Assay Buffer. Add 100 µL of the dye loading solution to each well.[7]

  • Incubation: Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[7]

  • Measurement of Calcium Flux:

    • Set the parameters on the kinetic fluorescence plate reader (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).[7]

    • Program the instrument to measure a stable baseline fluorescence for 10-20 seconds.

    • The instrument should then automatically add the agonist from the agonist plate to the cell plate (e.g., 25 µL addition to 100 µL).

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.[7]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the agonist concentration. Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC50 and other parameters like the Hill slope.[12]

References

Reproducibility of Sligkv-NH2 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to Sligkv-NH2, a synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2), and its common alternatives. The objective is to offer a clear, data-driven resource to aid in the selection of appropriate tools for PAR2 research and to ensure the reproducibility of experimental outcomes. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows.

Comparative Performance of PAR2 Agonists

This compound is the C-terminally amidated form of the hexapeptide SLIGKV, which corresponds to the tethered ligand of human PAR2 exposed upon proteolytic cleavage. It is a widely used tool to study PAR2 function. However, several alternatives with varying potencies and specificities are also available. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and its key comparators in inducing intracellular calcium mobilization, a primary downstream effect of PAR2 activation.

AgonistReceptor TargetBinding Affinity (Ki) (μM)Calcium Mobilization (EC50) (μM)Cell TypeReference
This compound Human PAR29.64[1]10.4[1]N/A[1]
Human PAR2N/A1.67PAR2 Nomad Cell Line[2]
SLIGRL-NH2 Rodent PAR2Higher affinity than this compound[3]~5N/A
2-furoyl-LIGRLO-NH2 Human/Rat PAR2High Affinity[4]0.027 (rat PAR2)KNRK cells[5]
Human PAR2N/A0.084 (human PAR2)HEK293 cells[5]

Note: Ki and EC50 values can vary depending on the cell type, expression levels of the receptor, and the specific assay conditions used.

Experimental Protocols

Reproducibility in research is critically dependent on detailed and standardized experimental protocols. Below are methodologies for two key experiments used to characterize the activity of PAR2 agonists.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR2 activation, which is a direct consequence of Gq protein coupling and subsequent phospholipase C (PLC) activation.

Materials:

  • PAR2-expressing cells (e.g., HEK293, HT-29, or cells endogenously expressing PAR2)

  • This compound and other PAR2 agonists

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Procedure:

  • Cell Seeding: Seed PAR2-expressing cells into 96-well black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight in appropriate growth medium.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02% final concentration), and optionally probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the growth medium from the cells and wash once with assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.

  • Agonist Preparation: During the dye loading incubation, prepare serial dilutions of this compound and other agonists in assay buffer at the desired concentrations (typically 2X the final concentration).

  • Measurement of Calcium Flux:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument's injector to add the agonist solutions to the cell plate.

    • Initiate the reading, and after the baseline measurement, inject the agonists.

    • Continue recording the fluorescence intensity at 1-2 second intervals for 2-3 minutes to capture the transient calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response or as a percentage of the response to a saturating concentration of a reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Western Blot

This method quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key downstream event following PAR2 activation that is often associated with both G-protein dependent and β-arrestin-mediated signaling.

Materials:

  • PAR2-expressing cells

  • This compound and other PAR2 agonists

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Stimulation:

    • Culture PAR2-expressing cells to ~80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with various concentrations of this compound or other agonists for a predetermined time (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis:

    • After stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-20 minutes with periodic vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the image using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against t-ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.

    • Plot the fold change in the p-ERK/t-ERK ratio relative to the untreated control against the agonist concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular events following PAR2 activation and the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_mapk MAPK Cascade Agonist This compound PAR2 PAR2 Agonist->PAR2 Binds Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates Ras Ras Gq->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates

Caption: PAR2 Gq-mediated signaling pathway.

Experimental_Workflow_Calcium_Flux start Start seed_cells Seed PAR2-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading measure_fluorescence Measure fluorescence (baseline and post-agonist) dye_loading->measure_fluorescence agonist_prep Prepare agonist serial dilutions agonist_prep->measure_fluorescence data_analysis Analyze data and determine EC50 measure_fluorescence->data_analysis end End data_analysis->end Experimental_Workflow_pERK_Western start Start cell_culture Culture and serum-starve PAR2-expressing cells start->cell_culture agonist_stimulation Stimulate cells with agonist time-course/dose-response cell_culture->agonist_stimulation cell_lysis Lyse cells and quantify protein agonist_stimulation->cell_lysis sds_page SDS-PAGE and Western Blot transfer cell_lysis->sds_page immunoblotting Immunoblot with p-ERK and t-ERK antibodies sds_page->immunoblotting detection Chemiluminescent detection and imaging immunoblotting->detection data_analysis Densitometry and fold-change analysis detection->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Sligkv-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is essential. Although Sligkv-NH2 is not classified as an acutely hazardous substance, its full toxicological properties may not be extensively documented. Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 614.78 g/mol [1][2][3]
Formula C₂₈H₅₄N₈O₇[1][3]
Sequence SLIGKV (Ser-Leu-Ile-Gly-Lys-Val) with C-terminal amide[1][3]
Purity ≥95%[1][3]
Solubility Soluble to 1 mg/ml in water[1][3]
Storage Store at -20°C[1][3]
CAS Number 190383-13-2[1]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (liquid or solid). Never dispose of peptides directly down the drain or in regular trash unless explicitly permitted by your institution's EHS office for neutralized, non-hazardous liquid waste.[4]

Liquid Waste Disposal (Aqueous Solutions)

This category includes unused this compound solutions, contaminated buffers, and reaction mixtures.

1. Inactivation (Recommended Best Practice):

While not always mandatory for peptides considered non-hazardous, inactivation provides an additional layer of safety by hydrolyzing the peptide bonds.

  • Method: A common method for peptide inactivation is hydrolysis through the addition of a strong acid or base.

  • Protocol:

    • In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    • Slowly and carefully add the liquid peptide waste to the inactivation solution. A general recommendation is a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.

    • Gently stir the mixture.

    • Allow the mixture to react for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]

2. Neutralization:

Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal.[1]

  • For acidic solutions (after HCl treatment): Slowly add a base like sodium bicarbonate or a dilute solution of sodium hydroxide while monitoring the pH.

  • For basic solutions (after NaOH treatment): Slowly add a weak acid, such as a dilute solution of hydrochloric acid, while monitoring the pH.

3. Collection and Labeling:

  • Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.

  • The label should include "Neutralized this compound waste" and the date of neutralization.

  • Store the container in a designated hazardous waste accumulation area.

  • Contact your institution's EHS department for pickup and final disposal.

Solid Waste Disposal

This category includes items such as contaminated pipette tips, gloves, empty vials, and other labware.

1. Segregation:

  • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container.[4]

2. Labeling:

  • The container should be clearly labeled as "Hazardous Waste" and list the contaminant ("this compound").

3. Storage and Disposal:

  • Store the sealed container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation cluster_2 Liquid Waste Processing cluster_3 Solid Waste Processing cluster_4 Final Disposal start Start: this compound Waste is_liquid Is the waste liquid? start->is_liquid inactivation Inactivation (e.g., 1M NaOH or HCl for 24h) is_liquid->inactivation Yes solid_collection Collect in Labeled Hazardous Waste Container is_liquid->solid_collection No neutralization Neutralization (to pH 6.0-8.0) inactivation->neutralization liquid_collection Collect in Labeled Hazardous Waste Container neutralization->liquid_collection ehs_pickup Arrange for EHS Pickup and Final Disposal liquid_collection->ehs_pickup solid_collection->ehs_pickup

This compound Disposal Workflow

References

Essential Safety and Operational Protocols for Handling Sligkv-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Sligkv-NH2 (CAS No. 190383-13-2), a protease-activated receptor 2 (PAR2) agonist peptide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain the integrity of experimental work. Adherence to these protocols is critical for minimizing risks and establishing a safe and efficient laboratory environment.

Personal Protective Equipment (PPE) and Handling

When working with this compound in its lyophilized powder form or in solution, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The required PPE and handling precautions are summarized below.

Personal Protective Equipment (PPE) Specification and Protocol
Respiratory Protection When handling the lyophilized powder, which can be easily aerosolized, work in a certified chemical fume hood or a biological safety cabinet to prevent inhalation. In the absence of adequate ventilation, a NIOSH-approved respirator for dusts should be worn.
Hand Protection Wear chemical-resistant nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
Eye Protection Chemical safety goggles or a face shield are required to protect against accidental splashes when handling solutions or weighing the powder.
Skin and Body Protection A buttoned lab coat must be worn to protect skin and personal clothing from potential contamination.

General Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area of the laboratory.

  • Avoid Cross-Contamination: Use dedicated and sterile equipment (e.g., spatulas, pipette tips, vials) for handling this compound to maintain experimental integrity and safety.

  • Hygienic Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Emergency Procedures and First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid measures must be taken.

Exposure Route First Aid Measures
Inhalation Move the affected individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
Skin Contact Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response: In the case of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment: For liquid spills, contain the spill using absorbent materials. For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust.

  • Cleanup: Wearing appropriate PPE, clean the spill area. For liquid spills, use an absorbent material. For solid spills, carefully wipe up the material with damp paper towels.

  • Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinse with water.

  • Disposal: All contaminated materials, including absorbent pads, paper towels, and gloves, must be collected in a sealed, labeled hazardous waste container for proper disposal.

Storage and Disposal Plan

Proper storage and disposal of this compound are crucial for maintaining its stability and for ensuring laboratory and environmental safety.

Storage:

  • Store this compound in a tightly sealed container in a dry and well-ventilated area.

  • For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.

  • Protect from light and moisture.

Disposal Plan: All waste materials contaminated with this compound, including unused compound, solutions, and contaminated labware, must be treated as chemical waste and disposed of in accordance with institutional and local regulations.

Waste Type Disposal Protocol
Solid Waste Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container.

Waste Inactivation (Recommended): For liquid waste, chemical inactivation prior to disposal is a best practice. This can be achieved by treating the waste with a 10% bleach solution for a minimum of 30 minutes to degrade the peptide. Following inactivation, the solution should be neutralized before being collected for hazardous waste disposal.

Operational Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Designated Area (Fume Hood) b->c d Weigh/Reconstitute this compound c->d e Perform Experimental Protocol d->e f Decontaminate Work Area e->f g Segregate and Dispose of Waste f->g h Doff PPE and Wash Hands g->h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.